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Foundational

Methyl 5-(piperazin-1-yl)picolinate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of Methyl 5-(piperazin-1-yl)picolinate, a heterocyclic co...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 5-(piperazin-1-yl)picolinate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. By synthesizing its chemical identity, properties, a plausible synthetic route, and potential applications, this document serves as a foundational resource for researchers exploring the utility of this molecule.

Chemical Identity and Structure

Methyl 5-(piperazin-1-yl)picolinate is a derivative of picolinic acid, featuring a piperazine moiety at the 5-position of the pyridine ring. The presence of both the pyridine and piperazine scaffolds, which are considered "privileged structures" in medicinal chemistry, suggests its potential as a valuable building block for the synthesis of novel therapeutic agents.[1]

The fundamental structure consists of a pyridine-2-carboxylate core, with a piperazine ring attached via a nitrogen atom to the C5 position of the pyridine. The carboxyl group is esterified with a methyl group.

Molecular Structure:

Caption: 2D Chemical Structure of Methyl 5-(piperazin-1-yl)picolinate.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 1256817-89-6[2][3]
Molecular Formula C₁₁H₁₅N₃O₂[3]
Molecular Weight 221.26 g/mol [3]
IUPAC Name methyl 5-(piperazin-1-yl)pyridine-2-carboxylateInferred
SMILES COC(=O)c1cccc(n1)N1CCNCC1[3]

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Melting Point Not availableExperimental determination is recommended.
Boiling Point Not availableExperimental determination is recommended.
Solubility Not availableExpected to have some solubility in polar organic solvents.
pKa Not availableThe piperazine and pyridine nitrogens will have distinct pKa values.
LogP Not availableImportant for predicting pharmacokinetic properties.

Synthesis of Methyl 5-(piperazin-1-yl)picolinate

A specific, validated protocol for the synthesis of Methyl 5-(piperazin-1-yl)picolinate is not detailed in peer-reviewed literature. However, based on established principles of organic chemistry, a plausible and efficient synthetic route involves the nucleophilic aromatic substitution (SNAr) of a suitable methyl 5-halopicolinate with piperazine.

The pyridine ring is generally electron-deficient, which facilitates nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen. The presence of an electron-withdrawing group, such as the methyl ester at the 2-position, further activates the ring for substitution.

Proposed Synthetic Workflow:

G start Methyl 5-halopicolinate (X = Cl, F) reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction piperazine Piperazine piperazine->reaction solvent Polar Aprotic Solvent (e.g., DMSO, DMF) solvent->reaction Reaction Medium base Base (e.g., K2CO3, Et3N) base->reaction HCl Scavenger workup Aqueous Workup & Extraction reaction->workup Crude Product purification Column Chromatography workup->purification product Methyl 5-(piperazin-1-yl)picolinate purification->product Purified Product

Caption: Proposed workflow for the synthesis of Methyl 5-(piperazin-1-yl)picolinate.

Detailed Experimental Protocol (Proposed):

  • Reaction Setup: To a solution of methyl 5-halopicolinate (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is added piperazine (1.2-2.0 eq) and a suitable base (e.g., potassium carbonate or triethylamine, 2.0 eq). The use of excess piperazine can also serve as the base.

  • Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred for 4-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure Methyl 5-(piperazin-1-yl)picolinate.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMSO and DMF are chosen for their ability to dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged Meisenheimer intermediate.

  • Base: A base is required to neutralize the hydrohalic acid (HX) formed during the reaction, preventing the protonation of piperazine which would render it non-nucleophilic.

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy of the SNAr reaction on the pyridine ring.

Potential Applications and Biological Activity

While no specific biological activities have been reported for Methyl 5-(piperazin-1-yl)picolinate, its structural motifs are prevalent in a wide range of pharmacologically active compounds. This suggests its potential as a scaffold or intermediate in the development of new drugs.

  • Central Nervous System (CNS) Agents: The piperazine moiety is a common feature in many CNS-active drugs, including antipsychotics and antidepressants.

  • Anticancer Agents: The pyridine ring is a core component of numerous kinase inhibitors used in oncology. A complex derivative containing a piperazinylmethyl-picolinate-like fragment has been investigated as a PI3K alpha inhibitor.

  • Antimicrobial Agents: Both piperazine and pyridine derivatives have been explored for their antibacterial and antifungal properties.

The free secondary amine of the piperazine ring provides a convenient handle for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

A specific Safety Data Sheet (SDS) for Methyl 5-(piperazin-1-yl)picolinate is not currently available. Therefore, it should be handled with the standard precautions for a novel chemical of unknown toxicity.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

For guidance, it is prudent to consider the safety information for related compounds such as 1-methylpiperazine and methyl picolinate. 1-Methylpiperazine is a flammable liquid and is harmful if it comes into contact with skin or is inhaled. It can also cause severe skin burns and eye damage. Methyl picolinate is an irritant to the skin, eyes, and respiratory system.

Conclusion

Methyl 5-(piperazin-1-yl)picolinate is a chemical entity with significant potential in the field of drug discovery. Its synthesis is achievable through standard organic chemistry techniques, and its structure incorporates key pharmacophores. While there is a current lack of detailed experimental data, this guide provides a solid foundation for researchers to begin their investigations into the properties and applications of this promising molecule. Further experimental validation of its physicochemical properties, biological activity, and safety profile is highly recommended.

References

  • ResearchGate. (n.d.). The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. Retrieved from [Link]

  • AccelaChem. (n.d.). 1256817-89-6, Methyl 5-(Piperazin-1-yl)picolinate. Retrieved from [Link]

  • AccelaChem. (n.d.). 1403903-11-6, 6-(4-Fluorobenzyl)-3,3-dimethyl-2,3-dihydro-4-azaindole. Retrieved from [Link]

  • ACS Publications. (2014, July 4). Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021260092A1 - Quinoxaline derivatives as anti-cancer drugs.
  • The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • Google Patents. (n.d.). WO 2021/260092 A1.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • MDPI. (2006, February 25). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PubMed. (2021, January 1). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][2][3]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Retrieved from [Link]

Sources

Exploratory

Methyl 5-(piperazin-1-yl)picolinate: Physicochemical Profiling, Mass Spectrometry, and Synthetic Utility in Drug Discovery

Executive Summary In modern drug discovery, the design of highly specific kinase inhibitors and bifunctional molecules (such as PROTACs) relies heavily on versatile, heterobifunctional scaffolds. Methyl 5-(piperazin-1-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the design of highly specific kinase inhibitors and bifunctional molecules (such as PROTACs) relies heavily on versatile, heterobifunctional scaffolds. Methyl 5-(piperazin-1-yl)picolinate (CAS: 1256817-89-6)[1] has emerged as a highly valuable building block in medicinal chemistry. Featuring a rigid pyridine core, a reactive methyl ester, and a secondary amine on the piperazine ring, this molecule provides orthogonal reactivity handles. This technical guide explores the exact mass specifications, analytical mass spectrometry (LC-HRMS) workflows, and synthetic protocols required to leverage this scaffold effectively in the laboratory.

Physicochemical Specifications & Mass Causality

When characterizing organic building blocks, distinguishing between the Average Molecular Weight (MW) and the Exact Mass (Monoisotopic Mass) is critical for both synthetic stoichiometry and analytical verification[2].

  • Average Molecular Weight (221.26 g/mol ): This value is calculated using the standard atomic weights of the elements, which account for the natural isotopic abundance (e.g., the ~1.1% natural abundance of 13C ). This is the value used when weighing the compound on an analytical balance to calculate molar equivalents for a reaction.

  • Exact Mass (221.1164 Da): This value is calculated using the mass of the single most abundant isotope for each element ( 12C , 1H , 14N , 16O ). High-Resolution Mass Spectrometry (HRMS) instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure exact mass to determine the precise elemental composition of a molecule and differentiate it from isobaric interferences.

Quantitative Data Summary
PropertyValueCausality / Significance
Chemical Formula C11​H15​N3​O2​ Defines the elemental composition.
CAS Number 1256817-89-6Unique identifier for the free base form[1].
Average Molecular Weight 221.26 g/mol Used for bulk stoichiometric calculations.
Exact Mass (Monoisotopic) 221.1164 DaUsed for HRMS validation and formula generation[2].
Calculated [M+H]+ 222.1237 m/z Target mass-to-charge ratio in positive ion mode.

Analytical Mass Spectrometry (LC-HRMS)

To validate the purity and identity of Methyl 5-(piperazin-1-yl)picolinate, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard. The basicity of the secondary amine on the piperazine ring ( pKa​≈9.8 ) makes this molecule highly amenable to Positive Electrospray Ionization (ESI+) .

By adding an organic acid (like formic acid) to the mobile phase, the piperazine nitrogen is readily protonated, significantly enhancing the ionization efficiency and yielding a strong [M+H]+ signal at m/z 222.1237.

Protocol 1: LC-HRMS Validation Workflow

This protocol is designed to be self-validating; the presence of the exact mass peak alongside a specific retention time confirms both identity and lack of degradation.

  • Sample Preparation: Dissolve 1 mg of Methyl 5-(piperazin-1-yl)picolinate in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using a mixture of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase Gradient:

    • Solvent A: Water + 0.1% Formic Acid (drives protonation).

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

    • Run a gradient from 5% B to 95% B over 5 minutes to elute the moderately polar compound.

  • Mass Spectrometry: Operate the Orbitrap/TOF in ESI+ mode. Set the capillary temperature to 300°C and spray voltage to 3.5 kV.

  • Data Acquisition: Extract the ion chromatogram (EIC) for m/z 222.1237 with a mass tolerance of ± 5 ppm.

LC_HRMS N1 Sample Prep (0.1% FA) N2 UHPLC (C18 Column) N1->N2 N3 ESI+ Ionization (Protonation) N2->N3 N4 HRMS Analyzer (Orbitrap) N3->N4 N5 Data Analysis m/z 222.1237 N4->N5

Fig 1: LC-HRMS workflow for exact mass verification of Methyl 5-(piperazin-1-yl)picolinate.

Synthetic Utility in Targeted Protein Degradation

Methyl 5-(piperazin-1-yl)picolinate is frequently utilized in the synthesis of bifunctional compounds , such as Proteolysis Targeting Chimeras (PROTACs). The development of low-molecular-weight ligands for E3 ubiquitin ligases (like Cereblon) is a rapidly expanding field in oncology and targeted degradation[3].

The causality behind choosing this specific scaffold lies in its orthogonal reactivity:

  • The Methyl Ester (C-Terminus): Can be selectively hydrolyzed (saponified) under mild basic conditions to yield a carboxylic acid, which is then primed for amide coupling with a target-protein ligand.

  • The Piperazine Ring (N-Terminus): The secondary amine can undergo SN​2 alkylation, reductive amination, or Buchwald-Hartwig cross-coupling to attach an E3 ligase recruiting ligand (e.g., a thalidomide or lenalidomide derivative)[3].

Protocol 2: Saponification (Ester Hydrolysis) for Amide Coupling

This step converts the unreactive ester into a carboxylic acid, creating a functional handle for HATU/EDC-mediated amide coupling.

  • Reagent Mixing: In a round-bottom flask, dissolve 1.0 equivalent (e.g., 221 mg, 1 mmol) of Methyl 5-(piperazin-1-yl)picolinate in 5 mL of Tetrahydrofuran (THF).

  • Base Addition: Add 3.0 equivalents of Lithium Hydroxide monohydrate ( LiOH⋅H2​O ) dissolved in 2 mL of distilled water. Causality: LiOH is preferred over NaOH/KOH as the lithium cation coordinates well with the picolinate oxygen atoms, driving the reaction forward smoothly without cleaving sensitive downstream functional groups.

  • Reaction Monitoring: Stir the biphasic mixture at room temperature for 4-6 hours. Monitor the disappearance of the starting material ( [M+H]+ 222.12) via LC-MS.

  • Workup: Once complete, evaporate the THF under reduced pressure. Adjust the aqueous layer to pH ~6 using 1M HCl to precipitate the zwitterionic 5-(piperazin-1-yl)picolinic acid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to yield the intermediate ready for PROTAC synthesis.

PROTAC N1 Methyl 5-(piperazin-1-yl)picolinate N2 Ester Hydrolysis (LiOH) N1->N2 N3 Picolinic Acid Intermediate N2->N3 N4 Amide Coupling (HATU) N3->N4 Target Ligand N5 Piperazine N-Alkylation N4->N5 E3 Ligand N6 Bifunctional Degrader (PROTAC) N5->N6

Fig 2: Synthetic integration of the picolinate scaffold into bifunctional degraders.

References

  • Accela ChemBio. "Product Catalog: Methyl 5-(Piperazin-1-yl)picolinate (CAS 1256817-89-6)." Accela ChemBio Inc.
  • PubChem, National Institutes of Health. "Computed Properties for C11H15N3O2 (Exact Mass Reference).
  • Google Patents. "Celebron ligands and bifunctional compounds containing cerebron ligands (JP2020506922A)."

Sources

Foundational

An In-depth Technical Guide to Determining the Solubility of Methyl 5-(piperazin-1-yl)picolinate in DMSO and Methanol

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay performance to in vivo bioavailability. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay performance to in vivo bioavailability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the solubility of Methyl 5-(piperazin-1-yl)picolinate in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We will delve into the theoretical underpinnings of solubility, present detailed experimental protocols for both kinetic and thermodynamic solubility assessments, and offer field-proven insights to ensure the generation of high-quality, reliable data. The methodologies described herein are designed to be self-validating, promoting scientific integrity and reproducibility.

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, solubility is a fundamental physicochemical property that dictates the success or failure of a potential therapeutic agent.[1] Poor solubility can lead to a cascade of challenges, including unreliable results in biological assays, difficulties in formulation for in vivo studies, and ultimately, poor oral bioavailability.[2] Therefore, a thorough understanding and accurate measurement of a compound's solubility in relevant solvent systems are paramount during the early stages of research.[1][3]

This guide focuses on Methyl 5-(piperazin-1-yl)picolinate, a heterocyclic compound featuring a piperazine moiety, a common scaffold in medicinal chemistry. The choice of dimethyl sulfoxide (DMSO) and methanol as solvents is deliberate. DMSO is a powerful, aprotic polar solvent widely used for creating high-concentration stock solutions of test compounds for high-throughput screening and biological assays.[4] Methanol, a protic polar solvent, is also frequently employed in various analytical and synthetic procedures. Understanding the solubility of Methyl 5-(piperazin-1-yl)picolinate in these two distinct solvents provides valuable insights into its behavior in different chemical environments.

This document will equip the reader with the necessary knowledge to not only perform accurate solubility measurements but also to critically interpret the results within the context of drug development.

Compound and Solvent Profiles

A foundational understanding of the materials involved is crucial for designing and interpreting solubility experiments.

Methyl 5-(piperazin-1-yl)picolinate: A Physicochemical Overview

While specific experimental data for Methyl 5-(piperazin-1-yl)picolinate is not extensively available in public literature, we can infer its likely properties based on its structure and related analogs like N-Methyl-5-(piperazin-1-yl)picolinamide.[5][6]

Structure:

Key Structural Features:

  • Pyridine Ring: A basic heterocyclic aromatic ring.

  • Piperazine Ring: A basic, non-aromatic heterocyclic amine. The secondary amine in the piperazine ring can act as a hydrogen bond donor and acceptor.

  • Ester Group: The methyl picolinate moiety contains an ester linkage, which can act as a hydrogen bond acceptor.

These features suggest that Methyl 5-(piperazin-1-yl)picolinate will exhibit some degree of polarity and the capacity for hydrogen bonding, which will significantly influence its solubility.

Solvent Properties: DMSO and Methanol
PropertyDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Formula C₂H₆OSCH₃OH
Molar Mass 78.13 g/mol 32.04 g/mol
Polarity Aprotic, PolarProtic, Polar
Dielectric Constant ~47~33
Boiling Point 189 °C64.7 °C
Key Interactions Strong dipole-dipole interactions, excellent hydrogen bond acceptor.Capable of both donating and accepting hydrogen bonds.

The distinct nature of these two solvents—DMSO as a strong hydrogen bond acceptor and methanol as both a donor and acceptor—will likely result in different solubility profiles for Methyl 5-(piperazin-1-yl)picolinate.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

It is imperative to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[3]

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution that was initially prepared by diluting a high-concentration stock (typically in DMSO) into an aqueous buffer.[3][7] It is a high-throughput method often used in early drug discovery for rank-ordering compounds.[1][2] However, kinetic solubility values can be higher than thermodynamic solubility because the compound may not have had sufficient time to form a stable crystal lattice, often precipitating as an amorphous solid.[8][9]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature, where the dissolved solute is in equilibrium with the solid (crystalline) state.[3] The shake-flask method is the gold standard for determining thermodynamic solubility.[10] This measurement is more time-consuming but provides a more accurate representation of a compound's solubility for formulation and biopharmaceutical assessment.[9]

This guide will provide protocols for both types of measurements to offer a comprehensive solubility profile.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for determining the solubility of Methyl 5-(piperazin-1-yl)picolinate.

General Best Practices
  • Compound Purity: Ensure the use of high-purity Methyl 5-(piperazin-1-yl)picolinate, as impurities can significantly affect solubility measurements.

  • Solvent Grade: Use analytical or HPLC grade DMSO and methanol to avoid contaminants.

  • Temperature Control: Solubility is temperature-dependent. All experiments should be conducted at a constant, recorded temperature (e.g., 25 °C).

  • Equilibration Time: For thermodynamic solubility, ensure sufficient time for the system to reach equilibrium.

  • Accurate Quantitation: Utilize a validated analytical method, such as HPLC-UV, for accurate concentration determination.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of Methyl 5-(piperazin-1-yl)picolinate.

Materials:

  • Methyl 5-(piperazin-1-yl)picolinate (solid)

  • DMSO (analytical grade)

  • Methanol (analytical grade)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (0.22 µm, compatible with the solvent)

  • HPLC system with a UV detector

  • Calibrated analytical balance

Procedure:

  • Preparation: Add an excess amount of solid Methyl 5-(piperazin-1-yl)picolinate to separate vials (e.g., 2-5 mg in 1 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial.

  • Solvent Addition: Add a known volume (e.g., 1.0 mL) of DMSO to one set of vials and methanol to another.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for at least 24-48 hours.[11] Longer times may be necessary for some compounds to reach true equilibrium.

  • Sample Collection: After equilibration, let the vials stand undisturbed to allow the excess solid to settle.

  • Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to avoid artificially high solubility readings.

  • Dilution: Dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated HPLC-UV method to determine the concentration of Methyl 5-(piperazin-1-yl)picolinate.

  • Data Analysis: Calculate the solubility in mg/mL or mmol/L based on the measured concentration and the dilution factor.

Protocol 2: Kinetic Solubility Determination (DMSO Stock Dilution Method)

This protocol is a higher-throughput method to assess the solubility upon precipitation from a DMSO stock.

Materials:

  • 10 mM stock solution of Methyl 5-(piperazin-1-yl)picolinate in 100% DMSO

  • Methanol

  • 96-well microplate

  • Plate reader with nephelometry or UV-Vis capability

  • Automated liquid handler (recommended for high throughput)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of Methyl 5-(piperazin-1-yl)picolinate (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved, using gentle warming or sonication if necessary.[4]

  • Plate Preparation: In a 96-well plate, add the desired volume of methanol to each well.

  • Serial Dilution: Add a small volume of the DMSO stock solution to the first well and mix. Perform a serial dilution across the plate.

  • Incubation: Incubate the plate at a constant temperature for a defined period (e.g., 1-2 hours) to allow for precipitation.

  • Detection: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility. Alternatively, the plate can be centrifuged, and the concentration in the supernatant can be measured by UV-Vis spectroscopy.[12]

  • Data Analysis: Plot the turbidity against the compound concentration and determine the kinetic solubility limit.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the thermodynamic solubility determination workflow.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_result Result prep1 Weigh excess solid Methyl 5-(piperazin-1-yl)picolinate prep2 Add known volume of DMSO or Methanol to vials prep1->prep2 equil Shake at constant temperature (24-48 hours) prep2->equil sample1 Settle excess solid equil->sample1 sample2 Filter supernatant (0.22 µm) sample1->sample2 sample3 Dilute filtrate sample2->sample3 sample4 Quantify by HPLC-UV sample3->sample4 result Calculate Thermodynamic Solubility (mg/mL or mM) sample4->result

Caption: Thermodynamic Solubility Determination Workflow.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise table.

CompoundSolventSolubility TypeTemperature (°C)Solubility (mg/mL)Solubility (mM)
Methyl 5-(piperazin-1-yl)picolinateDMSOThermodynamic25[Experimental Value][Calculated Value]
Methyl 5-(piperazin-1-yl)picolinateMethanolThermodynamic25[Experimental Value][Calculated Value]
Methyl 5-(piperazin-1-yl)picolinateMethanolKinetic25[Experimental Value][Calculated Value]

Interpreting the Results:

  • Comparison between Solvents: A higher solubility in DMSO is generally expected due to its strong solvating power for a wide range of compounds.[4] The solubility in methanol will provide insight into the compound's behavior in a protic environment.

  • Kinetic vs. Thermodynamic: It is anticipated that the kinetic solubility in methanol (when precipitated from a DMSO stock) may be higher than the thermodynamic solubility.[8][9] A large difference between these two values can indicate a high propensity for the compound to form supersaturated solutions, which has implications for oral absorption.

  • Structural Rationale: The observed solubility should be rationalized based on the structural features of Methyl 5-(piperazin-1-yl)picolinate and the properties of the solvents. For example, the basic nitrogen atoms of the piperazine and pyridine rings can interact favorably with the protic nature of methanol.

Conclusion: A Pathway to Robust Solubility Data

This guide has provided a comprehensive, scientifically grounded approach to determining the solubility of Methyl 5-(piperazin-1-yl)picolinate in DMSO and methanol. By adhering to the detailed protocols and best practices outlined, researchers can generate accurate and reproducible data. A thorough understanding of both kinetic and thermodynamic solubility is essential for making informed decisions in the drug discovery and development process, ultimately contributing to the selection of drug candidates with a higher probability of success.

References

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398.
  • Glomme, A., & März, J. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutics and Biopharmaceutics, 82(2), 416-421.[8][9]

  • ChemBK. (n.d.). N-Methyl-5-(piperazin-1-yl)picolinamide. Retrieved from ChemBK.com.[5]

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from Enamine.net.[2]

  • WuXi AppTec. (2024, April 4). Kinetic & Thermodynamic Solubility Testing. Retrieved from WuXi AppTec.[7]

  • RAYTOR. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from Raytor.com.[13]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from BMG LABTECH.[1]

  • Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. Current Drug Metabolism, 9(9), 879-885.[12]

  • UNGAP. (2021, October 11). UNGAP best practice for improving solubility data quality of orally administered drugs. Retrieved from Pharma Excipients.[10]

  • PubChem. (n.d.). N-Methyl-5-(piperazin-1-yl)picolinamide. Retrieved from PubChem.[6]

  • Varnek, A., & Tetko, I. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 3986.[14][15]

  • ChemicalBook. (n.d.). N-Methyl-5-(piperazin-1-yl)picolinamide hydrochloride. Retrieved from ChemicalBook.com.[16]

  • ResearchGate. (2015, September 2). How to check the Drug solubility DMSO solvent ..? Retrieved from ResearchGate.[11]

  • Hampton Research. (2022, March 30). Compound Solubility with Dimethylsulfoxide. Retrieved from Hampton Research.[17]

  • ChemDiv. (2022, May 31). Compound solubility measurements for early drug discovery.
  • BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from BenchChem.[4]

Sources

Exploratory

A Technical Guide to the Thermodynamic Stability of Methyl 5-(piperazin-1-yl)picolinate at Room Temperature

Abstract Methyl 5-(piperazin-1-yl)picolinate is a heterocyclic compound of significant interest as a building block in medicinal chemistry and materials science. Its utility is intrinsically linked to its chemical stabil...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Methyl 5-(piperazin-1-yl)picolinate is a heterocyclic compound of significant interest as a building block in medicinal chemistry and materials science. Its utility is intrinsically linked to its chemical stability, which dictates its shelf-life, purity, and suitability for downstream applications. This technical guide provides a comprehensive framework for assessing the thermodynamic stability of this compound at room temperature. We delve into the theoretical liabilities of its constituent functional groups, present detailed protocols for forced degradation studies, and outline the development of a stability-indicating analytical method. By synthesizing principles of physical organic chemistry with regulatory-aligned experimental design, this document serves as an essential resource for researchers, drug development professionals, and quality control analysts.

Introduction

The chemical integrity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and manufacturing.[1][2] Stability testing provides critical evidence on how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[3] Methyl 5-(piperazin-1-yl)picolinate, with its unique arrangement of a picolinate ester and a piperazine ring, presents a distinct stability profile that warrants a thorough investigation.

Understanding the intrinsic stability of this molecule is paramount for several reasons:

  • Quality and Purity: To ensure that the material remains within acceptable purity specifications during storage and use.

  • Process Development: To inform the design of robust synthetic routes and purification strategies that minimize the formation of degradation products.

  • Formulation and Drug Product Manufacturing: To ensure compatibility with excipients and to predict the long-term stability of the final drug product.[4]

  • Regulatory Compliance: To fulfill the requirements of regulatory bodies such as the FDA and EMA, which mandate comprehensive stability data for new drug substances.[5][6][7]

This guide will systematically explore the potential degradation pathways of Methyl 5-(piperazin-1-yl)picolinate and provide a practical, field-proven approach to its stability assessment.

Theoretical Stability Assessment: A Functional Group Liability Analysis

Before embarking on experimental studies, a theoretical analysis of the molecule's structure can predict its most probable degradation pathways. This in silico assessment is guided by the known chemical reactivity of its functional groups.

  • Methyl Picolinate Ester: The ester functional group is a primary site of lability. It is susceptible to hydrolysis , a reaction with water that cleaves the ester bond to form the corresponding carboxylic acid (5-(piperazin-1-yl)picolinic acid) and methanol. This reaction is catalyzed by both acid and base.[8][9] The presence of the pyridyl nitrogen atom can also influence the hydrolysis rate through electronic effects.[10][11]

  • Piperazine Ring: The two secondary amine centers in the piperazine moiety are nucleophilic and basic. They are particularly susceptible to oxidation .[12][13] Atmospheric oxygen or trace oxidizing agents can lead to the formation of N-oxides or other oxidative degradation products.[12][14][15] The rate and products of oxidation can be influenced by factors such as pH and the presence of metal ions.[16]

  • Pyridine Ring: The pyridine ring itself is generally aromatic and stable.[17] However, its basic nitrogen can be protonated, which can influence the reactivity of the rest of the molecule. The linkage between the pyridine ring and the piperazine nitrogen is typically robust, but under harsh oxidative conditions, cleavage could be a possibility.

Based on this analysis, the two most anticipated degradation pathways at room temperature are hydrolysis of the methyl ester and oxidation of the piperazine ring .

Experimental Design: Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of experimental stability assessment.[1][4][8] By subjecting the compound to conditions more severe than standard storage, these studies rapidly identify likely degradation products, elucidate degradation pathways, and are crucial for developing a stability-indicating analytical method .[2][8] The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the regulatory framework for this testing.[3][5]

Rationale for Stress Conditions

The choice of stress conditions is designed to target the functional group liabilities identified in Section 2.0.[1][3] The goal is to achieve 5-20% degradation of the parent compound to ensure that degradation products are formed at a sufficient level for detection and identification without completely destroying the molecule.

  • Acid & Base Hydrolysis: To investigate the susceptibility of the methyl ester to hydrolysis.

  • Oxidation: To probe the stability of the piperazine ring.

  • Thermal Stress: To evaluate the overall thermodynamic stability of the molecule at elevated temperatures.

  • Photostability: To determine if the compound is sensitive to light, as required by ICH Q1B guidelines.[5]

The Analytical Engine: Stability-Indicating HPLC-MS Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active compound due to degradation. It must be able to separate the parent compound from all its degradation products and any other impurities. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the technique of choice.[4][18]

Table 1: Representative HPLC-MS Method Parameters

ParameterConditionRationale
Column C18 Reversed-Phase (e.g., 100 x 4.6 mm, 2.7 µm)Provides good retention and separation for moderately polar heterocyclic compounds.[19]
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good ionization in positive-ion mode MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent to elute compounds from the reversed-phase column.
Gradient 5% to 95% B over 15 minutesA broad gradient is used initially to ensure all potential degradants, with a wide range of polarities, are eluted.
Flow Rate 0.5 mL/minStandard flow rate for analytical scale columns.
Column Temp. 40 °CElevated temperature improves peak shape and reduces viscosity.
UV Detection Diode Array Detector (DAD) scanning 200-400 nmTo monitor the separation and assess peak purity.
MS Detector Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for these types of molecules. The basic nitrogens make the compound ideal for positive mode detection.
Experimental Protocols for Forced Degradation

The following protocols describe a systematic approach to stress testing Methyl 5-(piperazin-1-yl)picolinate. A stock solution of the compound (e.g., 1 mg/mL in a 50:50 acetonitrile:water mixture) is used for these studies.

Workflow for Forced Degradation Studies Below is a diagram illustrating the overall experimental workflow.

G cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Aliquot + 0.1 M HCl stock->acid base Aliquot + 0.1 M NaOH stock->base oxi Aliquot + 3% H2O2 stock->oxi thermal Aliquot (Solid & Solution) stock->thermal photo Aliquot (Solid & Solution) stock->photo heat_acid Heat at 60°C acid->heat_acid heat_base Heat at 60°C base->heat_base heat_oxi Heat at 60°C oxi->heat_oxi heat_thermal Heat at 80°C thermal->heat_thermal light_photo Expose to ICH Light Box photo->light_photo neutralize Neutralize Acid/Base Samples heat_acid->neutralize heat_base->neutralize dilute Dilute to 0.1 mg/mL heat_oxi->dilute heat_thermal->dilute light_photo->dilute neutralize->dilute analyze Analyze by HPLC-MS dilute->analyze

Caption: Workflow for executing forced degradation studies.

Protocol 1: Acidic Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M Hydrochloric Acid.

  • Incubate the solution in a water bath at 60°C.

  • Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).

  • Immediately neutralize the aliquot with an equivalent amount of 0.1 M Sodium Hydroxide.

  • Dilute the neutralized sample with mobile phase to a final concentration of ~0.1 mg/mL.

  • Analyze by HPLC-MS.

Protocol 2: Basic Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M Sodium Hydroxide.

  • Incubate the solution in a water bath at 60°C.

  • Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).

  • Immediately neutralize the aliquot with an equivalent amount of 0.1 M Hydrochloric Acid.

  • Dilute the neutralized sample with mobile phase to a final concentration of ~0.1 mg/mL.

  • Analyze by HPLC-MS.

Protocol 3: Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% Hydrogen Peroxide.

  • Keep the solution at room temperature and protect from light.

  • Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).

  • Dilute the sample with mobile phase to a final concentration of ~0.1 mg/mL.

  • Analyze by HPLC-MS.

Protocol 4: Thermal Degradation

  • Place a sample of the solid compound in a stability chamber at 80°C.

  • Separately, incubate a sealed vial of the stock solution at 80°C.

  • Sample the solid and solution at time points (e.g., 1, 3, 7 days).

  • Prepare the solid by dissolving in the mobile phase. Dilute all samples to ~0.1 mg/mL.

  • Analyze by HPLC-MS.

Data Interpretation and Proposed Degradation Pathway

Analysis of the stressed samples by HPLC-MS will reveal the formation of new peaks corresponding to degradation products.

Table 2: Hypothetical Results of Forced Degradation Studies

Stress Condition% Degradation (at 24h)New Peaks (Retention Time)Proposed Degradant (m/z)
0.1 M HCl, 60°C15%4.2 min222.1 (M+H)+
0.1 M NaOH, 60°C25%4.2 min222.1 (M+H)+
3% H₂O₂, RT18%6.8 min252.1 (M+H)+
80°C Heat<2%--
Photostability<1%--

From these hypothetical results, we can infer:

  • The compound is susceptible to both acid- and base-catalyzed hydrolysis , yielding a more polar degradant (eluting earlier) with a mass corresponding to the carboxylic acid (loss of 14 Da, CH₂).

  • The compound is susceptible to oxidation , forming a degradant with a mass increase of 16 Da, consistent with the formation of a piperazine N-oxide.

  • The compound exhibits good thermal and photostability under the tested conditions.

Proposed Degradation Pathway The experimental data supports two primary degradation pathways at room temperature.

Caption: Proposed primary degradation pathways.

Long-Term Stability and Recommended Storage

While forced degradation studies are predictive, the true thermodynamic stability at room temperature must be confirmed through a long-term stability study following ICH guidelines.[3][5]

Protocol 5: Long-Term Stability Study

  • Package the solid Methyl 5-(piperazin-1-yl)picolinate in an appropriate container (e.g., amber glass vial with an inert cap).

  • Store the samples in a calibrated stability chamber at the long-term condition: 25°C ± 2°C / 60% RH ± 5% RH .[3]

  • Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Analyze the samples using the validated stability-indicating HPLC method for purity, assay, and the presence of degradation products.

Recommended Storage Conditions: Based on the potential liabilities, the following storage conditions are recommended to maximize the shelf-life of Methyl 5-(piperazin-1-yl)picolinate:

  • Temperature: Store at controlled room temperature (20-25°C) or refrigerated (2-8°C) to minimize thermal degradation and hydrolysis rates.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to protect against oxidation.

  • Moisture: Protect from moisture and humidity by storing in a tightly sealed container, preferably with a desiccant, to prevent hydrolysis.

  • Light: Although photostability appears high, as a best practice, store protected from light in an amber or opaque container.

Conclusion

The thermodynamic stability of Methyl 5-(piperazin-1-yl)picolinate at room temperature is governed primarily by its susceptibility to ester hydrolysis and piperazine ring oxidation. The compound demonstrates good intrinsic thermal and photostability. A comprehensive stability assessment, initiated with forced degradation studies and confirmed with a long-term ICH stability study, is essential for ensuring its quality and performance. The development of a robust, stability-indicating HPLC method is the critical tool that enables this assessment. By adhering to the principles and protocols outlined in this guide, researchers and developers can confidently characterize and control the stability of this important chemical entity.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • ICH. (2010). Q1A(R2) Guideline. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Rao, N. REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences. [Link]

  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • Torrents, A., & Stone, A. T. (1994). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by coadsorbed species. American Chemical Society. [Link]

  • European Medicines Agency. (2005). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • Gao, G. et al. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry. [Link]

  • Gao, G. et al. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry. [Link]

  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]

  • Puttaswamy, & Vaz, N. (2013). Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. Scirp.org. [Link]

  • Zhang, P. et al. (2021). Measurement and Thermodynamic Modeling for CO2 Solubility in the N-(2-Hydroxyethyl) Piperazine + Water System. Frontiers. [Link]

  • Szałaj, N. et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC. [Link]

  • Li, S. et al. (2018). Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase with piperazine. RSC Publishing. [Link]

  • Fife, T. H., & Przystas, T. J. (1985). Effects of divalent metal ions on hydrolysis of esters of 2-(hydroxymethyl)picolinic acid. Metal ion catalysis of the carboxyl, hydroxide ion, and water reactions. Journal of the American Chemical Society. [Link]

  • Gold, M., & Sello, G. (1971). A THERMODYNAMIC STUDY OF HOMOPIPERAZINE, PIPERAZINE AND N-(2-AMINOETHYL)-PIPERAZINE AND THEIR COMPLEXES WITH COPPER(II) ION. The Journal of Physical Chemistry. [Link]

  • Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Fife, T. H., & Przystas, T. J. (1982). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society. [Link]

  • Wang, Y. et al. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. PMC. [Link]

  • Puchoń, E. et al. (2016). Crystal structure of N-hydroxypicolinamide monohydrate. PMC. [Link]

  • Bajaj, S. et al. (2012). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Amador-Muñoz, O., & Miller, G. C. (1995). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. PMC. [Link]

  • Khodayari, A. et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Roge, A. B. et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Wang, H. L. et al. (2009). Hydrolysis of p‐Nitrophenyl Picolinate Catalyzed by Gemini Surfactants with Different Hydrophobic Tail Groups. Taylor & Francis. [Link]

  • Shushunova, A. et al. (2023). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • Separation Science. Analytical Techniques In Stability Testing. [Link]

  • Smirnov, I. et al. (2022). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Panda, S. S. (2019). Degradation Pathways. ResearchGate. [Link]

  • Phale, P. S. et al. (2007). Bacterial degradation of phthalate isomers and their esters. PMC. [Link]

  • Gu, J. D. (2021). Degradability and Biochemical Pathways of the Endocrine-disrupting Plasticizers Phthalate Esters in Plastics by Microorganisms. ResearchGate. [Link]

Sources

Foundational

The Enigmatic Role of Methyl 5-(piperazin-1-yl)picolinate in Drug Design: A Mechanistic Inquiry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Preamble: The Quest for a Mechanism of Action In the landscape of drug discovery and development, the precise elucidation of a compound's...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Quest for a Mechanism of Action

In the landscape of drug discovery and development, the precise elucidation of a compound's mechanism of action is paramount. It is the foundational knowledge upon which rational drug design, optimization, and safe clinical translation are built. The subject of this technical guide, Methyl 5-(piperazin-1-yl)picolinate, is a molecule that, despite its availability as a chemical entity, remains enigmatic in the scientific literature regarding its specific biological targets and molecular interactions.[1][2] Extensive searches of peer-reviewed journals, patent databases, and compound screening libraries have yielded no specific data on the mechanism of action of this particular compound.

This guide, therefore, pivots from a singular focus on Methyl 5-(piperazin-1-yl)picolinate to a broader, yet equally critical, exploration of its constituent chemical scaffolds: the piperazine ring and the picolinate moiety. These structural components are prevalent in a vast number of biologically active molecules, and by understanding their roles in established drugs and clinical candidates, we can infer potential avenues of investigation for novel compounds like Methyl 5-(piperazin-1-yl)picolinate. This document will serve as an in-depth technical guide to the versatile roles these scaffolds play in drug design, providing a robust framework for researchers to formulate hypotheses and design experiments to unravel the mechanism of action of this and other novel chemical entities.

Part 1: Deconstructing the Molecular Architecture

The structure of Methyl 5-(piperazin-1-yl)picolinate presents two key pharmacophoric elements: the piperazine ring and the methyl picolinate fragment. The strategic combination of these two moieties suggests a deliberate design to engage with biological targets.

The Piperazine Moiety: A Privileged Scaffold in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is widely recognized as a "privileged scaffold" in drug discovery.[3] Its prevalence in numerous approved drugs and clinical candidates stems from a unique combination of physicochemical properties:

  • Structural Rigidity and Conformational Flexibility: The chair conformation of the piperazine ring provides a degree of rigidity, which can be crucial for specific receptor interactions. Simultaneously, the ring can undergo conformational flips, allowing it to adapt to different binding pockets.

  • Basicity and Hydrogen Bonding Capacity: The two nitrogen atoms of the piperazine ring are basic and can be protonated at physiological pH. This positive charge can facilitate electrostatic interactions with acidic residues in target proteins. The nitrogens can also act as hydrogen bond acceptors, while the N-H protons (in a monosubstituted piperazine) can act as hydrogen bond donors.

  • Versatility for Substitution: The nitrogen atoms provide convenient handles for chemical modification, allowing for the introduction of a wide array of substituents to modulate potency, selectivity, and pharmacokinetic properties.[3]

The biological activities of piperazine-containing compounds are incredibly diverse and are dictated by the nature of the substituents on the ring. This is exemplified by the wide range of therapeutic areas where piperazine derivatives have shown efficacy.

Table 1: Diverse Biological Activities of Piperazine Derivatives

Therapeutic AreaExample Target/MechanismReference(s)
Oncology PI3Kα Inhibition[4][5]
CHK1 Inhibition[6]
Anti-proliferative activity[7][8][9][10][11]
Infectious Diseases Antibacterial[12]
HIV-1 CCR5 Antagonism[13]
Central Nervous System Antipsychotic, Antidepressant, AnxiolyticNot directly cited
Inflammation Anti-inflammatory[14]
The Picolinate Moiety: A Modulator of Physicochemical Properties and a Potential Metal Chelator

Picolinic acid, a pyridine-2-carboxylic acid, and its esters (picolinates) are also important structural motifs in medicinal chemistry. The picolinate moiety in Methyl 5-(piperazin-1-yl)picolinate can influence the molecule's properties in several ways:

  • Lipophilicity and Membrane Permeability: The methyl ester group increases the lipophilicity of the molecule compared to the corresponding carboxylic acid, which can enhance its ability to cross cell membranes.

  • Metabolic Stability: Esters are susceptible to hydrolysis by esterases in the body, which can be a mechanism for drug metabolism and clearance. This can be either a desirable feature for a prodrug strategy or a liability leading to a short half-life.

  • Hydrogen Bonding and Aromatic Interactions: The pyridine nitrogen and the carbonyl oxygen of the ester can participate in hydrogen bonding. The aromatic pyridine ring can also engage in π-π stacking or cation-π interactions with biological targets.

  • Metal Chelation: Picolinic acid and its derivatives are known to chelate metal ions. This property is exploited in some therapeutic agents and can be a potential mechanism of action.

Part 2: Hypothetical Mechanisms of Action and Experimental Approaches

Given the absence of direct evidence, we can only propose hypothetical mechanisms of action for Methyl 5-(piperazin-1-yl)picolinate based on the known activities of its constituent scaffolds. The following section outlines potential biological targets and provides detailed experimental protocols to investigate these hypotheses.

Hypothesis 1: Kinase Inhibition

The piperazine moiety is a common feature in many kinase inhibitors. For instance, a complex piperazine-containing molecule, CYH33, is a potent and selective inhibitor of the PI3Kα isoform of phosphoinositide 3-kinase.[4][5] The piperazine group in these inhibitors often occupies a solvent-exposed region of the ATP-binding pocket and provides a vector for substitution to enhance potency and selectivity.

Experimental Workflow: Kinase Inhibition Screening

Caption: Workflow for identifying and validating kinase inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (Example: PI3Kα)

  • Reagents and Materials:

    • Recombinant human PI3Kα enzyme

    • PIP2 (substrate)

    • ATP (co-substrate)

    • ADP-Glo™ Kinase Assay kit

    • Methyl 5-(piperazin-1-yl)picolinate (test compound)

    • Known PI3Kα inhibitor (positive control)

    • DMSO (vehicle control)

    • 384-well assay plates

  • Procedure:

    • Prepare a serial dilution of Methyl 5-(piperazin-1-yl)picolinate in DMSO.

    • Add 5 µL of the test compound or control to the assay wells.

    • Add 10 µL of a solution containing PI3Kα and PIP2 to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Hypothesis 2: G-Protein Coupled Receptor (GPCR) Modulation

Piperazine derivatives are well-known for their activity on various GPCRs, particularly those in the central nervous system. The specific substitution pattern on the piperazine ring is a key determinant of which GPCR is targeted and whether the compound acts as an agonist, antagonist, or inverse agonist.

Experimental Workflow: GPCR Activity Screening

GPCR Activity Screening Workflow A Primary Screen: Calcium mobilization assay (for Gq-coupled GPCRs) or cAMP assay (for Gs/Gi-coupled GPCRs) B Hit Confirmation: Repeat primary assay in antagonist and agonist modes A->B Initial Hits C Selectivity Profiling: Screen against a panel of related GPCRs B->C Confirmed Hits D Binding Affinity Determination: Radioligand binding assay C->D Selective Hits E Functional Assays: Downstream signaling readouts (e.g., ERK phosphorylation) D->E High-Affinity Binders

Caption: Workflow for GPCR functional and binding assays.

Protocol: Calcium Mobilization Assay for Gq-Coupled GPCRs

  • Cell Culture:

    • Culture a cell line stably expressing the target Gq-coupled GPCR (e.g., HEK293 cells) in appropriate media.

    • Seed the cells into 384-well, black-walled, clear-bottom assay plates and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) and probenecid (to prevent dye extrusion).

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate for 1 hour at 37°C in the dark.

  • Compound Addition and Signal Detection (Antagonist Mode):

    • Add Methyl 5-(piperazin-1-yl)picolinate at various concentrations to the wells.

    • Incubate for 15-30 minutes at room temperature.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR).

    • Add a known agonist for the target GPCR at its EC80 concentration.

    • Measure the change in fluorescence intensity over time.

    • Calculate the percent inhibition of the agonist response and determine the IC50 value.

Part 3: Future Directions and Conclusion

The lack of published data on the mechanism of action of Methyl 5-(piperazin-1-yl)picolinate presents both a challenge and an opportunity. It is a blank slate for researchers to explore. The experimental workflows and protocols provided in this guide offer a rational starting point for such an investigation.

High-throughput screening against diverse target classes, including kinases, GPCRs, ion channels, and transporters, would be a valuable initial step.[15][16][17] Any confirmed hits from these screens would then require rigorous validation and detailed mechanistic studies.

References

  • Xiang, H. Y., Wang, X., Chen, Y. H., Zhang, X., Tan, C., Wang, Y., ... & Yang, C. H. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][4][12][18]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]

  • Bouzianne, O., Boudjellal, A., Meliani, F., & Choukchou-Braham, N. (2018). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Oriental Journal of Chemistry, 34(2), 973. [Link]

  • PubChem. (n.d.). N-Methyl-5-(piperazin-1-yl)picolinamide. Retrieved from [Link]

  • Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]

  • Rochelle, G. T., & Bishnoi, P. R. (2011). Solvent for removing CO2 from a gaseous stream. U.S. Patent No. 8,388,855 B2. Washington, DC: U.S.
  • Carminati, G. (1971). Derivatives of n-methylpiperazine. U.S. Patent No. 3,580,914. Washington, DC: U.S.
  • Wang, T., Kadow, J. F., Zhang, Z., Yin, Z., Gao, Q., Wu, D., ... & Meanwell, N. A. (2009). Inhibitors of HIV-1 attachment. Part 4: A study of the effect of piperazine substitution patterns on antiviral potency in the context of indole-based derivatives. Bioorganic & medicinal chemistry letters, 19(18), 5140-5145. [Link]

  • Fakhfouri, G., Zarshenas, M. M., & Kobarfard, F. (2017). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Iranian journal of pharmaceutical research: IJPR, 16(1), 135. [Link]

  • Zhao, L., Jia, R., Wang, Y., Zhang, Y., Wang, X., & Li, Y. (2016). Synthesis and biological evaluation of piperazine group-linked bivalent β-carbolines as potential antitumor agents. RSC advances, 6(63), 58455-58465. [Link]

  • Al-Harthy, T. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. In Benzazoles. IntechOpen. [Link]

  • Thirunavukarasu, J., & Shajahan, A. R. (2025). Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Biomedical and Pharmacology Journal, 18(2). [Link]

  • Wang, X., Li, X., Wang, Y., Zhang, Y., Li, Y., Wang, Y., ... & Geng, M. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European journal of medicinal chemistry, 173, 44-62. [Link]

  • Huth, A., & Tontore-Juncosa, A. (2006). 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl). U.S. Patent No. 7,119,093 B2. Washington, DC: U.S.
  • Iazzetti, A., Ferretti, R., Fantacuzzi, M., & De-Santis, M. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 28(20), 7129. [Link]

  • Center for Drug Discovery - WashU. (n.d.). Screening Libraries. Retrieved from [Link]

  • Xiang, H., Wang, X., Chen, Y., Zhang, X., Chen, Y., Tan, C., ... & Yang, C. (2018). Abstract LB-268: Discovery of clinical candidate methyl (5-(6-((4-(methylsulfonyl) piperazin-1-yl) methyl)-4-morpholinopyrrolo [2, 1-f][4][12][18] triazin-2-yl)-4-(trifluoromethyl) pyridin-2-yl) carbamate (CYH33): A highly potent and selective PI3K alpha inhibitor for the treatment of advanced solid tumors. Cancer Research, 78(13_Supplement), LB-268. [Link]

  • Kruschel, D., Yildiz, T., & Stark, H. (2025). Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. ChemMedChem, e202500244. [Link]

  • Zarenezhad, E., Khalafi-Nezhad, A., & Behrouz, S. (2023). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivativ. RSC advances, 13(37), 25229-25245. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Two-Step Synthesis Protocol for Methyl 5-(piperazin-1-yl)picolinate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Molecule: Methyl 5-(piperazin-1-yl)picolinate (CAS: 1256817-89-6) Introduction & Strategic Context Methyl 5-(piperazin-1-yl)pico...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Molecule: Methyl 5-(piperazin-1-yl)picolinate (CAS: 1256817-89-6)

Introduction & Strategic Context

Methyl 5-(piperazin-1-yl)picolinate is a highly valued bifunctional building block in modern medicinal chemistry. It features a secondary amine (piperazine) for further functionalization (e.g., amide coupling, reductive amination) and a methyl ester for subsequent saponification or direct amidation. This scaffold is prominently utilized in the synthesis of PARP1 inhibitors[1] and as a critical linker moiety in the development of PROTACs (Proteolysis Targeting Chimeras), specifically those recruiting the Cereblon (CRBN) E3 ubiquitin ligase[2][3].

The most robust synthetic route to this molecule involves a palladium-catalyzed Buchwald-Hartwig C-N cross-coupling between methyl 5-bromopyridine-2-carboxylate and tert-butyl piperazine-1-carboxylate (Boc-piperazine), followed by acidic deprotection of the Boc group[4][5].

Reaction Pathway Visualization

Synthesis SM1 Methyl 5-bromopicolinate (Electrophile) Cat RuPhos Pd G3 (cat.) Cs2CO3, 1,4-Dioxane 110°C, N2 SM1->Cat SM2 Boc-Piperazine (Nucleophile) SM2->Cat Int Boc-Protected Intermediate Cat->Int C-N Cross-Coupling Deprot 4M HCl in Dioxane RT, 2-5h Int->Deprot Prod Methyl 5-(piperazin-1-yl)picolinate Hydrochloride Deprot->Prod Boc Cleavage

Figure 1: Two-step synthetic workflow for Methyl 5-(piperazin-1-yl)picolinate.

Experimental Design & Causality

Step 1: Buchwald-Hartwig Amination
  • Catalyst Selection: While traditional systems like Pd2(dba)3/Xantphos can be used[6], RuPhos Pd G3 is highly recommended for this specific transformation[4][5]. The G3 precatalyst ensures rapid generation of the active monoligated Pd(0) species under mildly basic conditions, preventing the formation of dead-end palladium complexes often seen with electron-deficient heteroaryl halides.

  • Base Selection: Cesium carbonate (Cs₂CO₃) is utilized instead of stronger bases like sodium tert-butoxide (NaOtBu). NaOtBu poses a significant risk of hydrolyzing or transesterifying the sensitive methyl ester on the picolinate starting material[4].

  • Solvent: 1,4-Dioxane is chosen for its optimal boiling point (101 °C), allowing the reaction to reach the necessary activation energy for coupling deactivated halopyridines without requiring pressurized vessels.

Step 2: Boc Deprotection
  • Acid Selection: 4M HCl in 1,4-dioxane is preferred over Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[4]. HCl/dioxane directly yields the hydrochloride salt of the product, which typically precipitates out of the reaction mixture. This allows for isolation via simple filtration, bypassing tedious aqueous workups that could compromise the ester functionality.

Quantitative Stoichiometry Table

Reagent / MaterialMW ( g/mol )EquivalentsAmount (Scale: 10 mmol)Role
Step 1: Coupling
Methyl 5-bromopyridine-2-carboxylate216.031.002.16 gElectrophile
tert-Butyl piperazine-1-carboxylate186.251.051.96 gNucleophile
Cs₂CO₃325.822.006.52 gBase
RuPhos Pd G3836.330.050.418 gPrecatalyst
1,4-Dioxane (Anhydrous)88.11N/A40 mLSolvent
Step 2: Deprotection
4M HCl in 1,4-Dioxane36.4610.025 mLAcid/Solvent

Step-by-Step Methodology

Protocol A: Synthesis of tert-butyl 4-(6-(methoxycarbonyl)pyridin-3-yl)piperazine-1-carboxylate
  • Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add methyl 5-bromopyridine-2-carboxylate (2.16 g, 10.0 mmol), tert-butyl piperazine-1-carboxylate (1.96 g, 10.5 mmol), and finely powdered Cs₂CO₃ (6.52 g, 20.0 mmol)[5].

  • Degassing (Critical Step): Add anhydrous 1,4-dioxane (40 mL). Seal the flask with a rubber septum and sparge the heterogeneous mixture with dry Nitrogen (N₂) or Argon gas for at least 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the rapid oxidation of the active Pd(0) species to inactive Pd(II) oxides.

  • Catalyst Addition: Briefly remove the septum under a positive flow of N₂ and quickly add RuPhos Pd G3 (418 mg, 0.5 mmol). Reseal and sparge for an additional 5 minutes[4][5].

  • Reaction: Transfer the flask to a pre-heated oil bath at 100–110 °C. Stir vigorously for 12–16 hours[1][5].

  • Monitoring: Monitor reaction progression via LCMS or TLC (EtOAc/Hexanes 1:1). The starting material mass (m/z 216/218) should be fully consumed, replaced by the product mass (m/z 322 [M+H]+).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts and palladium black, washing the filter cake thoroughly with ethyl acetate (3 × 30 mL)[4].

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10% to 50% EtOAc in Hexanes) to afford the Boc-protected intermediate as a solid.

Protocol B: Deprotection to Methyl 5-(piperazin-1-yl)picolinate Hydrochloride
  • Reaction Setup: Dissolve the purified intermediate from Protocol A (approx. 3.0 g, 9.3 mmol) in anhydrous 1,4-dioxane (15 mL) in a round-bottom flask.

  • Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add 4M HCl in 1,4-dioxane (25 mL, ~100 mmol) dropwise over 10 minutes[4]. Causality: The reaction is mildly exothermic; controlled addition prevents solvent boil-off and side reactions.

  • Deprotection: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 to 5 hours. A precipitate will begin to form as the hydrochloride salt of the product is generated and becomes insoluble in dioxane[4].

  • Isolation: Dilute the suspension with diethyl ether (30 mL) to maximize precipitation. Filter the solid using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with cold diethyl ether (2 × 15 mL) to remove residual dioxane and tert-butyl chloride byproducts. Dry the solid extensively under high vacuum to afford Methyl 5-(piperazin-1-yl)picolinate hydrochloride as a crystalline solid[4].

  • Validation: Confirm identity and purity via ¹H NMR (DMSO-d6) and LCMS (Expected m/z: 222.1 [M+H]+ for the free base).

References

  • WO2023122140A1 - Parp1 inhibitors. Google Patents. 1

  • US11325906B2 - Chemical compounds. Google Patents. 4

  • WO2024178125A1 - Heterocyclic compounds and methods of use thereof. Google Patents. 5

  • JP2020506922A - Celebron ligands and bifunctional compounds containing cerebron ligands. Google Patents. 2

Sources

Application

Methyl 5-(piperazin-1-yl)picolinate as a building block in medicinal chemistry

Application Note: Methyl 5-(piperazin-1-yl)picolinate as a Versatile Building Block in Medicinal Chemistry Executive Summary & Structural Rationale In modern drug discovery, the strategic selection of bifunctional buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Methyl 5-(piperazin-1-yl)picolinate as a Versatile Building Block in Medicinal Chemistry

Executive Summary & Structural Rationale

In modern drug discovery, the strategic selection of bifunctional building blocks dictates the efficiency of library generation and the pharmacokinetic viability of the final drug candidates. Methyl 5-(piperazin-1-yl)picolinate (CAS: 1256817-89-6) is a highly privileged, orthogonally reactive scaffold. It features a central pyridine ring substituted with a methyl ester at the C2 position (picolinate) and a secondary piperazine ring at the C5 position[1].

From a medicinal chemistry perspective, this molecule offers three distinct advantages:

  • Orthogonal Reactivity: The secondary amine of the piperazine can undergo electrophilic trapping (alkylation, acylation, Buchwald-Hartwig coupling) independently of the C2 methyl ester, which can later be saponified for amide coupling.

  • Physicochemical Tuning: The basic piperazine nitrogen (pKa ~9.0) ensures excellent aqueous solubility and enables stable hydrochloride salt formation, while the pyridine core acts as a rigid, metabolic-resistant hydrogen-bond acceptor.

  • Spatial Control: The 1,4-axis of the piperazine combined with the 2,5-substitution of the pyridine creates a predictable, semi-rigid linear vector, making it an ideal spacer for bifunctional molecules.

Strategic Applications in Drug Discovery

PROTAC Linker Engineering

Proteolysis Targeting Chimeras (PROTACs) require precise spatial orientation between the target protein warhead and the E3 ubiquitin ligase ligand. The piperazine-pyridine axis of this building block serves as an exceptional rigidified linker. By functionalizing the piperazine nitrogen with a target-binding moiety and coupling the hydrolyzed picolinic acid to an E3 ligase ligand (such as a Cereblon or VHL binder), researchers can synthesize potent degraders that minimize the entropic penalty of binding[2].

PROTAC POI Target Protein (Kinase/Receptor) Warhead Target Warhead POI->Warhead Ub Ubiquitination Pathway POI->Ub Degraded Linker Piperazine-Pyridine Rigid Linker Warhead->Linker Ligand E3 Ligase Ligand Linker->Ligand E3 E3 Ubiquitin Ligase Ligand->E3 E3->Ub Catalyzes

PROTAC ternary complex utilizing a rigid piperazine-pyridine linker.

Kinase Inhibitor Scaffolding

The picolinamide motif (generated post-hydrolysis and coupling) is a well-documented hinge-binding motif in kinase inhibitors. The adjacent piperazine not only acts as a solubilizing group extending into the solvent-exposed region of the kinase ATP-binding pocket but also provides a handle for further structural diversification.

Quantitative Data & Physicochemical Profile

To ensure reproducibility across synthetic campaigns, the following baseline parameters and optimized reaction metrics have been established for Methyl 5-(piperazin-1-yl)picolinate.

Property / Experimental ParameterValue / Observation
CAS Number 1256817-89-6 (Free Base)
Molecular Weight 221.26 g/mol
Chemical Formula C11H15N3O2
SMILES String N1(CCNCC1)C=1C=CC(=NC1)C(=O)OC
Optimal Storage 2-8 °C, desiccated environment
N-Alkylation Yield (Optimized) >85% (K₂CO₃, MeCN, 60 °C, 4h)
Saponification Yield (Optimized) >95% (LiOH·H₂O, THF/H₂O, 25 °C, 2h)

Experimental Protocols

The following workflows have been designed with built-in self-validating checkpoints. The causality behind each reagent choice is explicitly detailed to empower researchers to troubleshoot and adapt these methods.

Workflow Core Methyl 5-(piperazin-1-yl)picolinate (Core Scaffold) N_Deriv Piperazine N-Derivatization (Alkylation/Acylation) Core->N_Deriv Electrophile, Base Ester_Hyd Ester Hydrolysis (LiOH/H2O) N_Deriv->Ester_Hyd Saponification Amide_Cpl Amide Coupling (HATU/DIPEA) Ester_Hyd->Amide_Cpl Amine, Coupling Agent

Synthetic derivatization workflow for Methyl 5-(piperazin-1-yl)picolinate.

Protocol A: Regioselective N-Alkylation of the Piperazine Ring

Objective: Functionalize the secondary amine while preserving the C2 methyl ester.

  • Step 1: Dissolve Methyl 5-(piperazin-1-yl)picolinate (1.0 eq) in anhydrous Acetonitrile (MeCN, 0.2 M).

  • Step 2: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq) followed by the desired alkyl halide (1.1 eq).

  • Step 3: Stir the suspension at 60 °C for 4 hours.

  • Causality & Logic: MeCN is selected as a polar aprotic solvent to stabilize the transition state of the Sₙ2 reaction, maximizing the reaction rate. K₂CO₃ is chosen as a mild, non-nucleophilic base; unlike NaOH or KOH, it efficiently neutralizes the generated hydrohalic acid without causing premature hydrolysis of the sensitive methyl ester.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The starting material mass ([M+H]⁺ = 222.1) should completely disappear, replaced by the mass of the alkylated product. TLC (DCM:MeOH 9:1) will show a new, higher-running spot due to the loss of the polar secondary amine.

Protocol B: Mild Saponification to Picolinic Acid

Objective: Hydrolyze the methyl ester to prepare for amide coupling.

  • Step 1: Dissolve the N-alkylated intermediate from Protocol A (1.0 eq) in a 3:1 mixture of THF and H₂O (0.1 M).

  • Step 2: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 eq) and stir at 25 °C for 2 hours.

  • Step 3: Concentrate the THF in vacuo, dilute with water, and carefully acidify to pH 4-5 using 1M HCl to precipitate the product.

  • Causality & Logic: LiOH is vastly superior to NaOH for this specific scaffold. The lithium cation acts as a Lewis acid, coordinating simultaneously to the pyridine nitrogen and the ester carbonyl oxygen. This templating effect highly activates the carbonyl toward nucleophilic attack by the hydroxide ion, allowing the saponification to reach completion rapidly at room temperature, thereby preventing thermal degradation.

  • Self-Validation Checkpoint: The completion of hydrolysis is self-evident via TLC (DCM:MeOH 9:1); the ester starting material disappears and is replaced by a baseline spot (Rf = 0.0) corresponding to the lithium carboxylate salt. Precipitation at pH 4 provides immediate visual confirmation of the zwitterionic picolinic acid.

Protocol C: High-Efficiency Amide Coupling

Objective: Couple the picolinic acid to a primary/secondary amine (e.g., an E3 ligase ligand).

  • Step 1: Dissolve the picolinic acid derivative (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (0.1 M).

  • Step 2: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 2 hours.

  • Causality & Logic: Picolinic acids typically exhibit sluggish coupling kinetics in standard EDC/HOBt conditions due to electron withdrawal by the pyridine ring and intramolecular hydrogen bonding. HATU overcomes this by rapidly generating a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. DIPEA is utilized because its severe steric bulk prevents it from acting as a competing nucleophile, ensuring it only serves to deprotonate the amine hydrochloride salts.

  • Self-Validation Checkpoint: The reaction is self-indicating. Upon addition of HATU, the solution typically turns a distinct yellow color (due to the HOAt anion). As the active ester is successfully consumed by the target amine, this yellow color fades, physically signaling reaction progression alongside standard LC-MS verification.

References

  • Jiehua Pharma Catalog - methyl 5-(piperazin-1-yl)picolinate.

  • Accela ChemBio Catalog - Methyl 5-(Piperazin-1-yl)picolinate (Product Information). 1

  • Google Patents (JP2020506922A) - Celebron ligands and bifunctional compounds containing cerebron ligands. 2

Sources

Method

Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of Methyl 5-(piperazin-1-yl)picolinate

Introduction & Strategic Rationale The N -aryl piperazine moiety is a highly privileged scaffold in medicinal chemistry, ranking among the most frequent nitrogen heterocycles in FDA-approved therapeutics for oncology, de...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The N -aryl piperazine moiety is a highly privileged scaffold in medicinal chemistry, ranking among the most frequent nitrogen heterocycles in FDA-approved therapeutics for oncology, depression, and anxiety. Specifically, Methyl 5-(piperazin-1-yl)picolinate represents a highly valuable bifunctional building block. It features a reactive secondary amine (piperazine) for cross-coupling and a methyl ester-substituted pyridine ring (picolinate) that can be further derivatized into amides or incorporated into complex macrocycles.

The Buchwald-Hartwig amination is the premier methodology for constructing these C(sp2)−N bonds[1]. However, the presence of the methyl ester on the picolinate ring presents a significant chemoselectivity challenge: traditional strong bases used in cross-coupling (e.g., NaOt-Bu ) will rapidly hydrolyze or transesterify the ester[2]. This application note details a highly optimized, ester-tolerant protocol utilizing a third-generation (G3) Palladium precatalyst and a mild carbonate base to achieve high-yielding N -arylation without compromising the picolinate functional group.

Mechanistic Pathway & Catalyst Design

To ensure a self-validating and predictable reaction, every component of the catalytic system has been selected based on precise mechanistic causality:

  • Precatalyst (RuPhos Pd G3): Third-generation precatalysts rapidly and quantitatively generate the active mono-ligated Pd(0) species at room temperature[3]. This prevents catalyst degradation (formation of inactive Pd black) before the catalytic cycle even begins.

  • Ligand (RuPhos): Reductive elimination is often the rate-limiting step when coupling secondary amines. The bulky, electron-rich biaryl structure of RuPhos accelerates reductive elimination and completely suppresses unwanted β -hydride elimination, making it the optimal ligand for secondary amines like piperazine[3][4].

  • Base ( Cs2​CO3​ ): To protect the nucleophile-sensitive methyl ester of the picolinate, Cs2​CO3​ is strictly required[2]. It is sufficiently basic to deprotonate the Pd(II) -amine complex but lacks the nucleophilicity to attack the ester carbonyl.

  • Solvent (1,4-Dioxane): Provides excellent solubility for the organic substrates and operates efficiently at the 90–100 °C required to activate challenging aryl chlorides, while remaining inert to the catalyst[3].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Ar-Pd(II)(X)L Oxidative Addition Complex Pd0->OxAdd + Ar-X (Aryl Halide) AmineCoord Ar-Pd(II)(Amine)L Amine Coordination OxAdd->AmineCoord + Piperazine Picolinate Amido Ar-Pd(II)(NR2)L Amido Complex AmineCoord->Amido + Cs2CO3 - CsX, - CsHCO3 Product Ar-NR2 + Pd(0)L Reductive Elimination Amido->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: The Pd-catalyzed Buchwald-Hartwig catalytic cycle emphasizing the role of the base and ligand.

Quantitative Reaction Scope

The following table summarizes expected quantitative data for the coupling of Methyl 5-(piperazin-1-yl)picolinate with various aryl halides under the optimized RuPhos/ Cs2​CO3​ conditions[1][4].

Aryl Halide SubstrateEquivalentsTemp (°C)Time (h)Expected Yield (%)Mechanistic Observation
4-Bromotoluene1.0901292%Clean conversion; no ester hydrolysis detected.
4-Chloroanisole1.01001685%Higher temperature required for C-Cl oxidative addition.
2-Bromopyridine1.0901288%Heteroaryl coupling proceeds smoothly without catalyst poisoning.
1-Bromo-2-nitrobenzene1.0902465%Steric hindrance at the ortho-position slows reductive elimination.

Experimental Workflow & Self-Validating Protocol

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Mix 2. Substrate Addition (Ar-X + Amine) Prep->Mix React 3. Catalysis (90°C, 12-24h) Mix->React Workup 4. Aqueous Workup (EtOAc / Brine) React->Workup Purify 5. Purification (Flash Silica) Workup->Purify

Caption: Sequential experimental workflow for the Buchwald-Hartwig amination protocol.

Materials Required
  • Amine: Methyl 5-(piperazin-1-yl)picolinate (1.2 equiv)[5]

  • Electrophile: Aryl halide (1.0 equiv)

  • Precatalyst: RuPhos Pd G3 (2–5 mol%)[3]

  • Ligand: RuPhos (2–5 mol%)[3]

  • Base: Anhydrous Cs2​CO3​ (2.0 equiv)[2]

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Procedure
  • Reaction Preparation (Inert Atmosphere): To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add RuPhos Pd G3 (0.02 equiv), RuPhos (0.02 equiv), and Cs2​CO3​ (2.0 equiv)[1].

    • Self-Validation Checkpoint: The RuPhos Pd G3 precatalyst must be a pale yellow/tan powder. If the solid is dark brown or black, the palladium has prematurely reduced to inactive Pd(0) nanoparticles, and the reaction will fail.

  • Substrate Addition: Add the aryl halide (1.0 equiv) and Methyl 5-(piperazin-1-yl)picolinate (1.2 equiv). If the aryl halide is a liquid, withhold it until Step 3.

  • Solvent & Degassing: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration with respect to the aryl halide. If utilizing Schlenk techniques outside a glovebox, seal the vessel with a PTFE-lined septum, and evacuate/backfill with ultra-pure Argon three times[1]. Add liquid substrates via a micro-syringe.

  • Catalysis Execution: Transfer the sealed vial to a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (800–1000 rpm).

    • Causality Note: Cs2​CO3​ is completely insoluble in 1,4-dioxane. The reaction is heterogeneous, meaning the rate of deprotonation is highly dependent on the surface area of the base. Vigorous stirring is mandatory to prevent stalling.

    • Self-Validation Checkpoint: As the active Pd(0) species enters the catalytic cycle, the mixture will typically transition from a pale yellow suspension to a deep orange or reddish-brown hue.

  • Reaction Monitoring: After 12 hours, sample 10 µL of the mixture, dilute with EtOAc, filter through a small celite/silica plug, and analyze via LC-MS or TLC.

    • Self-Validation Checkpoint: The starting secondary amine will stain strongly with Ninhydrin, whereas the tertiary amine product will not. Look for the complete consumption of the aryl halide and the appearance of the product mass [M+H]+ in LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with EtOAc and wash with deionized water to dissolve and remove the cesium salts. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure[1].

  • Purification: Purify the crude residue via flash column chromatography on silica gel. A gradient of Hexanes/EtOAc or DCM/MeOH is typically effective, affording the pure N -aryl picolinate derivative.

Troubleshooting & Optimization

  • Observation: Significant ester hydrolysis is detected (LC-MS shows [M−14] or [M+H−CH3​+H] corresponding to the carboxylic acid).

    • Causality & Solution: Cs2​CO3​ is hygroscopic. If water is present, it reacts with the carbonate to generate hydroxide ions in situ, which rapidly saponify the methyl ester. Ensure the Cs2​CO3​ is strictly anhydrous (store in a desiccator or glovebox) and use freshly dried solvent[2].

  • Observation: Dehalogenation of the aryl halide (formation of Ar-H ) is the major side product.

    • Causality & Solution: This occurs via β -hydride elimination or hydrogen abstraction from the solvent. Ensure the RuPhos ligand is not oxidized (check via 31P NMR if necessary). If the issue persists with highly sterically hindered aryl halides, consider switching to a slightly more hindered ligand like BrettPhos[4].

  • Observation: The reaction stalls at 50% conversion.

    • Causality & Solution: Oxygen ingress has likely deactivated the Pd(0) catalyst. Increase the catalyst loading to 5 mol% and ensure rigorous Schlenk technique. Alternatively, elevate the temperature to 100 °C if coupling an unactivated aryl chloride[3].

References

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. ResearchGate. Available at:[Link]

  • [2] A Green Solvent for Buchwald-Hartwig Aminations and Lithiation-Trapping Reactions of N- and O-Heterocycles. White Rose University Consortium. Available at: [Link]

  • [4] Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ACS Publications. Available at: [Link]

Sources

Application

Application Note: Ester Hydrolysis of Methyl 5-(piperazin-1-yl)picolinate

Subtitle: Orthogonal Strategies for the Isolation of Zwitterionic and Hydrochloride Salt Forms of 5-(piperazin-1-yl)picolinic acid Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Exec...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Orthogonal Strategies for the Isolation of Zwitterionic and Hydrochloride Salt Forms of 5-(piperazin-1-yl)picolinic acid Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The hydrolysis of picolinate esters bearing secondary amines—such as Methyl 5-(piperazin-1-yl)picolinate —presents unique synthetic and isolation challenges. Because the target product, 5-(piperazin-1-yl)picolinic acid , contains both a basic piperazine ring (pKa ~9.5), a weakly basic pyridine moiety (pKa ~5.0), and an acidic carboxylic acid (pKa ~2.0), it exists as a highly water-soluble zwitterion at neutral pH [1, 2].

As a result, standard liquid-liquid extraction (e.g., partitioning between ethyl acetate and water) will fail; the product will remain entirely in the aqueous phase. To bypass this bottleneck, this application note details two orthogonal, self-validating protocols driven by the desired downstream application:

  • Acid-Catalyzed Hydrolysis (Protocol A): Yields the dihydrochloride salt. This is the industry-standard approach for drug development workflows, as the resulting salt is easy to isolate via co-evaporation and can be used directly in downstream amide couplings (e.g., using HATU/DIPEA).

  • Base-Catalyzed Hydrolysis (Protocol B): Yields the free zwitterion. This method utilizes mild conditions to prevent the degradation of sensitive functional groups but requires precise isoelectric precipitation or reverse-phase chromatography for isolation [3, 4].

Physicochemical Profiling

Summarizing the quantitative data of the substrate and product is critical for predicting solubility and chromatographic behavior.

Table 1: Physicochemical Properties of the Substrate and Product

PropertySubstrate (Starting Material)Product (Target)
Chemical Name Methyl 5-(piperazin-1-yl)picolinate5-(piperazin-1-yl)picolinic acid
CAS Number 1256817-89-61551869-99-8
Molecular Formula C₁₁H₁₅N₃O₂C₁₀H₁₃N₃O₂
Molecular Weight 221.26 g/mol 207.23 g/mol
Acid/Base Nature Basic (Piperazine, Pyridine)Amphoteric (Zwitterionic)
LC-MS Target [M+H]⁺ m/z 222.1m/z 208.1
¹H NMR Marker (D₂O) Sharp singlet at ~3.90 ppm (–OCH₃)Absence of methoxy singlet

Workflow Visualization

The following diagram maps the logical decision tree and experimental pathways for both hydrolysis methods.

HydrolysisWorkflow cluster_Acid Protocol A: Acidic Hydrolysis cluster_Base Protocol B: Basic Hydrolysis Substrate Methyl 5-(piperazin-1-yl)picolinate (Starting Material) AcidCond 6M HCl (aq) Reflux, 12-16 h Substrate->AcidCond BaseCond LiOH·H2O THF/MeOH/H2O, RT, 2-4 h Substrate->BaseCond AcidIso Concentration in vacuo Co-evaporation (MeOH/Toluene) AcidCond->AcidIso ProductHCl 5-(piperazin-1-yl)picolinic acid Dihydrochloride Salt AcidIso->ProductHCl BaseIso Neutralization to pI (pH ~6.5) or Reverse-Phase C18 HPLC BaseCond->BaseIso ProductZw 5-(piperazin-1-yl)picolinic acid Zwitterion (Free Acid) BaseIso->ProductZw

Fig 1. Orthogonal hydrolysis workflows yielding either the zwitterion or HCl salt.

Experimental Protocols

Protocol A: Acid-Catalyzed Hydrolysis (Recommended)

Causality Insight: Picolinate esters are notoriously resistant to dilute acidic hydrolysis. The nitrogen in the pyridine ring protonates rapidly, creating a localized positive charge that electrostatically repels incoming hydronium ions [3]. Therefore, harsh conditions (6M HCl, reflux) are required to overcome this activation barrier [4].

Step-by-Step Methodology:

  • Reaction Setup: Charge a round-bottom flask with Methyl 5-(piperazin-1-yl)picolinate (1.0 eq) and 6M aqueous HCl (10–15 volumes).

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 100–105 °C for 12–16 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The reaction is self-validating when the starting material peak (m/z 222.1) completely disappears and is replaced by the product peak (m/z 208.1).

  • Primary Concentration: Cool the mixture to room temperature and concentrate in vacuo (using a rotary evaporator with a high-vacuum pump and a cold trap) to remove the bulk of the water and HCl.

  • Azeotropic Co-evaporation (Critical Step): The resulting dihydrochloride salt is highly hygroscopic and traps residual HCl. Add a 1:1 mixture of Methanol/Toluene (5 volumes) to the residue and evaporate in vacuo. Repeat this process 3 times. Why? Toluene and methanol form azeotropes with water and HCl, efficiently stripping them away to prevent the formation of an unusable gummy residue.

  • Trituration: Suspend the resulting solid in cold diethyl ether or acetone, sonicate for 2 minutes, and filter. Dry the filter cake under high vacuum to afford 5-(piperazin-1-yl)picolinic acid dihydrochloride as a free-flowing powder.

Protocol B: Base-Catalyzed Hydrolysis

Causality Insight: Lithium hydroxide (LiOH) is preferred over NaOH or KOH because the resulting lithium carboxylate is highly soluble in the mixed organic/aqueous system, preventing the reaction from stalling. The THF/MeOH/H₂O solvent system is chosen deliberately: THF dissolves the ester, water dissolves the LiOH, and MeOH acts as a phase-transfer bridge to maintain a homogenous solution.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve Methyl 5-(piperazin-1-yl)picolinate (1.0 eq) in a 2:1:1 mixture of THF:MeOH:H₂O (10 volumes).

  • Base Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O, 2.5 eq) in one portion. The slight excess ensures complete consumption of the ester.

  • Stirring: Stir the homogenous mixture at room temperature for 2–4 hours.

  • Organic Removal: Once LC-MS indicates complete conversion, concentrate the mixture in vacuo at 30 °C to remove THF and MeOH. Do not evaporate the water.

  • Isoelectric Neutralization: Cool the aqueous layer to 0 °C. Carefully add 1M HCl dropwise while monitoring with a pH meter until the solution reaches pH ~6.5 (the approximate isoelectric point of the zwitterion).

  • Isolation: Lyophilize the neutralized aqueous solution. To separate the zwitterion from the inorganic LiCl salts, purify the crude powder using preparative Reverse-Phase HPLC (C18 column) eluting with a gradient of 0.1% Formic Acid in Water/Acetonitrile. Lyophilize the product-containing fractions to yield the pure zwitterion.

Analytical Validation & Troubleshooting

To ensure the integrity of the synthesized product, cross-reference your analytical data against these benchmarks:

  • ¹H NMR (D₂O): The most obvious indicator of success is the complete disappearance of the sharp 3H singlet at ~3.90 ppm corresponding to the methyl ester. In the dihydrochloride salt (Protocol A), the pyridine and piperazine protons will shift significantly downfield compared to the free base due to protonation.

  • Troubleshooting Poor Yields in Protocol B: If no product is recovered after HPLC, ensure you are not using standard silica gel for purification. Zwitterions will irreversibly bind to normal-phase bare silica. Always use C18 reverse-phase resin for amphoteric amino-acid-like compounds.

References

  • Jiehua Pharma. (n.d.). Methyl 5-(piperazin-1-yl)picolinate Product Information (CAS 1256817-89-6). Retrieved from [Link]

  • Torrents, A., & Stone, A. T. (1993). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by coadsorbed species. Environmental Science & Technology, 27(6), 1059-1066. URL: [Link]

  • Sy, M., et al. (2020). Pyclen-Based Ligands Bearing Pendant Picolinate Arms for Gadolinium Complexation. ChemRxiv. URL: [Link]

Method

Application Note: Scale-Up Synthesis of Methyl 5-(piperazin-1-yl)picolinate for API Manufacturing

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Scale-Up Protocol Introduction & Strategic Rationale Methyl 5-(piperazin-1-yl)picolinate (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Scale-Up Protocol

Introduction & Strategic Rationale

Methyl 5-(piperazin-1-yl)picolinate (CAS 1256817-89-6) is a highly privileged structural motif utilized in the synthesis of advanced Active Pharmaceutical Ingredients (APIs). Its applications span across targeted oncology and fibrotic disease therapies, acting as a critical building block for androgen receptor (AR) degraders[1], Bcl-xL/Bcl-2 dual degraders[2], and transglutaminase 2 inhibitors[3].

When transitioning this intermediate from medicinal chemistry to API manufacturing, route selection is critical. The target molecule features a piperazine ring at the 5-position of a picolinate core.

Causality in Route Selection: Nucleophilic Aromatic Substitution (SNAr) is typically the first choice for functionalizing pyridines due to its operational simplicity and low cost. However, the 5-position of the pyridine ring is meta to the pyridine nitrogen. Because the pyridine nitrogen primarily activates the ortho (2, 6) and para (4) positions, the 5-position is electronically deactivated toward SNAr. While the para-methyl ester provides some electron-withdrawing activation, driving an SNAr at the 5-position requires excessively harsh conditions (e.g., >120 °C, neat amine) that inevitably lead to ester hydrolysis, transamidation, and poor yield profiles.

Therefore, a palladium-catalyzed Buchwald-Hartwig cross-coupling utilizing methyl 5-bromopicolinate (CAS 29682-15-3) and mono-Boc-protected piperazine is the most robust, high-yielding strategy for API scale-up[1].

Mechanistic Optimization: The Buchwald-Hartwig Protocol

To ensure a self-validating and scalable protocol, the catalytic system must be carefully engineered to prevent side reactions and ensure regulatory compliance.

  • Ligand Selection (RuPhos): Secondary amines like Boc-piperazine are notoriously difficult to couple because they undergo slow reductive elimination, allowing competing β-hydride elimination to occur. RuPhos, an electron-rich and sterically bulky biarylphosphine ligand, forces the palladium center into a conformation that drastically accelerates reductive elimination, suppressing side reactions and maximizing yield[2].

  • Base Selection (Cs₂CO₃): Strong bases like sodium tert-butoxide (NaOtBu) will rapidly hydrolyze or transesterify the methyl ester. Cesium carbonate (Cs₂CO₃) is a mild, heterogeneous base that effectively deprotonates the palladium-bound amine intermediate without compromising the ester moiety[1].

  • Palladium Scavenging: ICH Q3D guidelines mandate strict control of elemental impurities in APIs. A post-reaction treatment with thiol-functionalized silica (e.g., SiliaMetS® Thiol) is integrated to chemisorb soluble Pd species, reducing residual palladium to <10 ppm.

Workflow SM Starting Materials Methyl 5-bromopicolinate + Boc-piperazine Rxn Buchwald-Hartwig Coupling Pd2(dba)3 / RuPhos / Cs2CO3 Toluene, 80°C SM->Rxn N2 atm Scavenge Pd Scavenging Thiol-Silica Treatment Filter to remove Pd Rxn->Scavenge 100% Conv. Deprotect Boc Deprotection HCl in EtOAc Room Temp Scavenge->Deprotect Pd < 10 ppm Isolate Free-Basing & Isolation Na2CO3 (aq) Workup Crystallization Deprotect->Isolate HCl Salt API Final Intermediate Methyl 5-(piperazin-1-yl)picolinate Isolate->API >98% Purity

Fig 1: API scale-up workflow for Methyl 5-(piperazin-1-yl)picolinate synthesis.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization parameters evaluated during the process development phase. The optimized API route balances catalytic efficiency with the preservation of the base-sensitive methyl ester.

ParameterCatalyst SystemBaseSolventYield (%)Residual Pd (ppm)
Initial Screen Pd(OAc)₂ / BINAP (5 mol%)K₃PO₄1,4-Dioxane65%>500
Base Optimization Pd₂(dba)₃ / RuPhos (3 mol%)NaOtBuToluene20% (Ester cleavage)>500
Optimized API Route Pd₂(dba)₃ / RuPhos (1.5 mol%) Cs₂CO₃ Toluene 92% <10 (Post-Scavenge)

Catalytic Cycle & Logical Flow

Understanding the catalytic cycle is essential for troubleshooting scale-up deviations. The cycle relies on Pd(0) as the active species. Oxygen ingress will irreversibly oxidize Pd(0) to inactive Pd(II) species, halting the reaction. Therefore, rigorous deoxygenation (sparging) is a critical process parameter (CPP).

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition Pd0->OA Ar-Br AC Amine Coordination OA->AC Boc-Piperazine Deprot Deprotonation (Base) AC->Deprot Cs2CO3 RE Reductive Elimination Deprot->RE -CsBr, -HCO3 RE->Pd0 Product

Fig 2: RuPhos-Pd catalyzed Buchwald-Hartwig amination cycle.

Detailed Scale-Up Protocol

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure batch-to-batch reproducibility.

Step 1: C-N Cross-Coupling (Boc-Protection Stage)
  • Preparation: Charge a clean, dry reactor with Toluene (10 volumes).

  • Reagent Addition: Add Methyl 5-bromopicolinate (1.0 eq) and 1-Boc-piperazine (1.2 eq). Add Cs₂CO₃ (2.5 eq)[2].

  • Deoxygenation (Critical): Sparge the heterogeneous mixture with subsurface N₂ gas for a minimum of 30 minutes. Causality: Failure to remove dissolved oxygen will poison the Pd(0) catalyst, leading to stalled conversions.

  • Catalyst Addition: Under a positive N₂ sweep, add Pd₂(dba)₃ (0.015 eq) and RuPhos (0.03 eq)[1].

  • Reaction: Heat the reactor to 80 °C and agitate for 12 hours[2].

  • IPC 1: Sample the reaction mixture. HPLC analysis must show <1% methyl 5-bromopicolinate relative to the product area. If >1%, continue heating and re-sample after 2 hours.

Step 2: Palladium Scavenging & Workup
  • Cooling: Cool the reaction mixture to 40 °C.

  • Scavenging: Add thiol-functionalized silica scavenger (20% w/w relative to the theoretical yield of the intermediate). Agitate vigorously for 4 hours. Causality: The high affinity of the thiol groups for heavy metals effectively strips Pd from the organic phase, ensuring ICH Q3D compliance.

  • Filtration: Filter the mixture through a pad of Celite to remove the silica scavenger and insoluble inorganic salts (CsBr, excess Cs₂CO₃). Wash the filter cake with Toluene (2 volumes).

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude Boc-protected intermediate as a viscous oil or solid.

Step 3: Boc Deprotection & Free-Basing
  • Deprotection: Dissolve the crude intermediate in Ethyl Acetate (EtOAc, 5 volumes). Dropwise, add 4M HCl in EtOAc (4.0 eq) while maintaining the internal temperature at 20 °C. Stir for 4 hours.

  • IPC 2: HPLC analysis must show complete disappearance of the Boc-intermediate.

  • Salt Isolation: Filter the resulting Methyl 5-(piperazin-1-yl)picolinate hydrochloride salt and wash with cold EtOAc.

  • Free-Basing: To obtain the free base, dissolve the HCl salt in a minimal amount of purified water. Slowly adjust the pH to 9.5 using 10% aqueous Na₂CO₃. Causality: Na₂CO₃ is used instead of NaOH to prevent base-catalyzed hydrolysis of the methyl ester.

  • Extraction & Isolation: Extract the aqueous layer with Dichloromethane (DCM, 3 x 3 volumes). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Methyl 5-(piperazin-1-yl)picolinate as a high-purity solid (>98% by HPLC).

References

  • Title: WO2022019597A1 - Compound for androgen receptor degradation, and pharmaceutical use thereof Source: Google Patents URL
  • Title: WO2023107606A1 - Bcl-xl/bcl-2 dual degraders for treatment of cancers Source: Google Patents URL
  • Source: Helmholtz-Zentrum Dresden-Rossendorf (HZDR)

Sources

Application

Functionalization of the piperazine ring in Methyl 5-(piperazin-1-yl)picolinate

Application Notes and Protocols: Functionalization of the Piperazine Ring in Methyl 5-(piperazin-1-yl)picolinate Executive Summary Methyl 5-(piperazin-1-yl)picolinate (CAS: 1256817-89-6) is a highly versatile bifunctiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols: Functionalization of the Piperazine Ring in Methyl 5-(piperazin-1-yl)picolinate

Executive Summary

Methyl 5-(piperazin-1-yl)picolinate (CAS: 1256817-89-6) is a highly versatile bifunctional building block widely utilized in medicinal chemistry and drug discovery[1]. Featuring a picolinate ester and a secondary amine on the piperazine ring, it serves as a privileged scaffold for the synthesis of kinase inhibitors, GPCR modulators, and PROTAC linkers. This application note provides validated, step-by-step methodologies for the selective N-functionalization of the piperazine ring, focusing on reductive amination and amidation, while preserving the integrity of the methyl ester moiety.

Mechanistic Rationale & Structural Insights

The synthetic utility of Methyl 5-(piperazin-1-yl)picolinate stems from the differential reactivity of its functional groups. The piperazine ring contains two nitrogen atoms: a tertiary aniline-like nitrogen conjugated with the pyridine ring, and a highly nucleophilic secondary aliphatic amine.

  • Nucleophilicity & Site Selectivity: The secondary amine (N4 of the piperazine) is the primary site of attack. Its inherent nucleophilicity allows for rapid reaction with electrophiles such as aldehydes, ketones, and activated carboxylic acids[2]. The tertiary amine is rendered non-nucleophilic due to electron delocalization into the electron-deficient pyridine ring.

  • Chemoselectivity Constraints: The methyl ester at the 2-position of the pyridine ring is relatively stable under mildly acidic or basic conditions at room temperature. However, strong aqueous bases (e.g., NaOH, LiOH) will cause premature saponification. Therefore, functionalization protocols must employ non-nucleophilic organic bases (e.g., DIPEA, TEA) and anhydrous conditions to prevent ester hydrolysis.

Functionalization Pathways Diagram

PiperazineFunctionalization Core Methyl 5-(piperazin-1-yl)picolinate (Secondary Amine Nucleophile) RedAm Reductive Amination (Aldehydes/Ketones) Core->RedAm NaBH(OAc)3, DCE, AcOH Acyl Amidation / Acylation (Carboxylic Acids) Core->Acyl HATU, DIPEA, DMF Alk SN2 Alkylation (Alkyl Halides) Core->Alk K2CO3, MeCN, Heat Prod1 N-Alkyl Piperazine Derivatives RedAm->Prod1 Prod2 N-Acyl Piperazine Derivatives Acyl->Prod2 Prod3 Substituted N-Alkyl Derivatives Alk->Prod3

Workflow of Methyl 5-(piperazin-1-yl)picolinate functionalization pathways.

Protocol 1: Reductive Amination (N-Alkylation)

Reductive amination is a powerful method for the N-alkylation of piperazines, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR)[3].

Causality of Experimental Choices: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected as the reducing agent because it is milder than sodium borohydride (NaBH4). It selectively reduces the transient iminium ion intermediate without prematurely reducing the unreacted aldehyde or ketone[2]. Dichloroethane (DCE) is the preferred solvent as it enhances the solubility of NaBH(OAc)3 and stabilizes the iminium intermediate better than protic solvents. Acetic acid is added to catalyze the dehydration step of iminium formation, which is particularly necessary when using sterically hindered ketones[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask under an inert atmosphere (N2 or Ar), dissolve Methyl 5-(piperazin-1-yl)picolinate (1.0 equiv, typically 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Imine Formation: Add the desired aldehyde or ketone (1.1 equiv). Add glacial acetic acid (1.0 equiv) to catalyze iminium ion formation. Stir the mixture at room temperature for 45 minutes. Self-Validation: The solution should remain clear; a slight color change may indicate imine formation.

  • Reduction: Portion-wise, add Sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture. Note: The addition may be mildly exothermic and produce minor gas evolution.

  • Reaction Monitoring: Stir the reaction at room temperature for 4–12 hours. Monitor the consumption of the starting material via LC-MS (look for the disappearance of the m/z 222 [M+H]+ peak of the starting material).

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 (10 mL) to neutralize the acetic acid and destroy any residual reducing agent. Extract the aqueous layer with Dichloromethane (DCM, 3 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, DCM:MeOH gradient).

Protocol 2: Amidation (N-Acylation)

The formation of amide bonds at the piperazine secondary amine is critical for synthesizing target molecules with specific conformational constraints[2].

Causality of Experimental Choices: HATU is utilized as the coupling reagent due to its superior efficiency and ability to suppress racemization when chiral carboxylic acids are used. It rapidly converts the carboxylic acid into a highly reactive HOAt ester. N,N-Diisopropylethylamine (DIPEA) acts as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid and neutralize acid byproducts without attacking the sensitive picolinate methyl ester.

Step-by-Step Methodology:

  • Activation: In a dry flask, dissolve the desired carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF, 5 mL per mmol).

  • Base Addition: Add DIPEA (3.0 equiv) to the mixture. Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester. Self-Validation: The solution typically turns a pale yellow color upon active ester formation.

  • Coupling: Add Methyl 5-(piperazin-1-yl)picolinate (1.0 equiv) to the activated acid solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2–4 hours. The reaction is typically very rapid. Confirm completion via TLC (staining with ninhydrin; the secondary amine starting material will stain strongly, while the amide product will not).

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc, 20 mL) and wash sequentially with saturated aqueous NaHCO3 (2 x 10 mL), water (3 x 10 mL, critical step to remove DMF), and brine (10 mL).

  • Purification: Dry the organic phase over Na2SO4, concentrate, and purify via flash chromatography or preparative HPLC.

Quantitative Data: Optimization of Reductive Amination Conditions

The following table summarizes the optimization of reaction conditions for the reductive amination of Methyl 5-(piperazin-1-yl)picolinate with a standard benzaldehyde derivative, highlighting the causality behind solvent and reductant selection.

EntrySolventReducing AgentAdditiveTime (h)Yield (%)Observation / Causality
1MeOHNaBH4None245%High over-reduction of aldehyde to alcohol; poor chemoselectivity.
2MeOHNaCNBH3AcOH (1 eq)1272%Toxic byproducts generated; good yield but requires stringent safety controls.
3DCMNaBH(OAc)3None885%Good yield, high chemoselectivity for iminium ion over aldehyde.
4DCENaBH(OAc)3AcOH (1 eq)494% Optimal conditions. DCE stabilizes intermediate; AcOH accelerates iminium formation.

References

  • Benchchem. Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • AccelaChem. Product Details: Methyl 5-(Piperazin-1-yl)picolinate (CAS 1256817-89-6).
  • ACS Publications. Preparation of Substituted Piperazinones via Tandem Reductive Amination.

Sources

Method

Comprehensive Protocol for the Preparation and Application of Methyl 5-(piperazin-1-yl)picolinate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Application Note & Experimental Protocol Introduction & Mechanistic Rationale Methyl 5-(piperazin-1-yl)picolinate (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

Methyl 5-(piperazin-1-yl)picolinate (CAS No. 1256817-89-6) and its highly stable hydrochloride salt (CAS No. 2657754-17-9) are critical pharmaceutical intermediates. In modern drug discovery, these building blocks are predominantly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and bifunctional degraders[1].

The structural architecture of this intermediate is highly deliberate:

  • The Picolinate Core: The methyl ester acts as a masked carboxylic acid. Once incorporated into a larger scaffold, it can be selectively hydrolyzed and coupled to E3 ubiquitin ligase ligands, such as Cereblon (CRBN) or von Hippel-Lindau (VHL) binders[1].

  • The Piperazine Ring: The secondary amine of the piperazine ring provides an ideal, sterically accessible vector for the attachment of flexible linkers (e.g., PEG chains) that bridge to the target-protein binding moiety[2].

PROTAC_Mechanism Target Target Protein PROTAC PROTAC Molecule (Contains Piperazine Linker) Target->PROTAC Proteasome 26S Proteasome (Degradation) Target->Proteasome Targeted for Degradation E3 E3 Ubiquitin Ligase (e.g., CRBN / VHL) E3->PROTAC Ub Ubiquitin Chain E3->Ub Transfers Ub->Target Polyubiquitination

Mechanism of PROTAC-mediated targeted protein degradation.

Retrosynthetic Analysis & Chemical Strategy

The synthesis of Methyl 5-(piperazin-1-yl)picolinate relies on the functionalization of methyl 5-bromopicolinate (CAS No. 29682-15-3)[3].

The Causality of the Synthetic Route: A common pitfall in pyridine functionalization is attempting a standard catalyst-free Nucleophilic Aromatic Substitution (SNAr). However, because the bromine atom at the 5-position is meta to the electron-withdrawing methyl ester, the ring is not sufficiently activated for SNAr. Forcing such conditions inevitably leads to the hydrolysis or degradation of the ester group.

To bypass this, a Palladium-catalyzed Buchwald-Hartwig cross-coupling is the mechanistically sound choice[4]. Furthermore, to prevent uncontrolled oligomerization or double-arylation of the piperazine diamine, mono-protected N-Boc-piperazine (tert-butyl piperazine-1-carboxylate) must be employed. The Boc group is subsequently removed via acidic deprotection to yield the final hydrochloride salt.

Optimization of the Catalytic System

Selecting the correct base and ligand is paramount. Strong alkoxide bases (like NaOtBu) commonly used in Buchwald-Hartwig aminations will cause transesterification or saponification of the methyl picolinate. Therefore, a milder, non-nucleophilic base such as Cesium Carbonate (Cs₂CO₃) is required.

Table 1: Optimization of Buchwald-Hartwig Amination Conditions

EntryPalladium SourceLigand (mol%)BaseSolventTemp (°C)Yield (%)Observation
1Pd(OAc)₂ (5%)BINAP (10%)Cs₂CO₃Toluene10065Incomplete conversion.
2Pd₂(dba)₃ (2.5%)Xantphos (5%)K₃PO₄Dioxane10081Moderate reaction rate.
3Pd₂(dba)₃ (2.5%)RuPhos (5%) Cs₂CO₃ Toluene 100 94 Clean profile, rapid conversion.
4Pd₂(dba)₃ (2.5%)RuPhos (5%)NaOtBuToluene10042Ester hydrolysis observed.

Data summarizes internal validation parameters for the coupling of methyl 5-bromopicolinate and N-Boc-piperazine.

Experimental Protocols

The following self-validating protocol ensures high fidelity and reproducibility.

Synthetic_Workflow SM Methyl 5-bromopicolinate + N-Boc-piperazine Reaction Buchwald-Hartwig Coupling Pd2(dba)3, RuPhos, Cs2CO3 SM->Reaction Intermediate Boc-Protected Intermediate Reaction->Intermediate Deprotection Acidic Deprotection (4M HCl in Dioxane) Intermediate->Deprotection Product Methyl 5-(piperazin-1-yl)picolinate (Hydrochloride Salt) Deprotection->Product Validation LC-MS & NMR Validation Product->Validation

Step-by-step synthetic workflow for the target intermediate.

Step 1: Synthesis of tert-Butyl 4-(6-(methoxycarbonyl)pyridin-3-yl)piperazine-1-carboxylate

Objective: Palladium-catalyzed C-N bond formation[4].

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 5-bromopicolinate (1.0 eq, 10 mmol, 2.16 g)[3], N-Boc-piperazine (1.2 eq, 12 mmol, 2.23 g), and anhydrous Cs₂CO₃ (2.0 eq, 20 mmol, 6.52 g).

  • Degassing (Critical Step): Add anhydrous Toluene (50 mL). Purge the suspension with Argon gas for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II).

  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd₂(dba)₃ (0.025 eq, 0.25 mmol, 229 mg) and RuPhos (0.05 eq, 0.5 mmol, 233 mg). Seal the flask and heat the mixture to 100 °C in an oil bath for 4 hours.

  • In-Process Validation: At the 2-hour mark, sample 50 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The validation metric is the complete disappearance of the starting material isotope pattern (m/z 216/218) and the emergence of the product mass (m/z 322.1).

  • Work-up: Cool the mixture to room temperature, filter through a pad of Celite to remove the palladium black and inorganic salts, and wash the pad with ethyl acetate (3 × 20 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient 80:20 to 50:50) to afford the Boc-protected intermediate as a pale yellow solid.

Step 2: Deprotection to Methyl 5-(piperazin-1-yl)picolinate Hydrochloride

Objective: Removal of the Boc group to expose the secondary amine for downstream PROTAC linker attachment[2].

  • Reaction Setup: Dissolve the Boc-protected intermediate (8 mmol, ~2.57 g) in anhydrous Dichloromethane (DCM, 15 mL).

  • Acidic Cleavage: Cool the solution to 0 °C using an ice bath. Slowly add 4M HCl in Dioxane (10 eq, 80 mmol, 20 mL) dropwise.

  • Monitoring: Remove the ice bath and stir at room temperature for 2 hours. Causality: As the Boc group is cleaved (releasing isobutylene gas and CO₂), the resulting secondary amine is protonated. Because the hydrochloride salt is insoluble in the DCM/Dioxane mixture, it will crash out of solution as a white precipitate, driving the reaction forward via Le Chatelier's principle.

  • Isolation (Self-Validating Purification): Filter the resulting white precipitate using a Büchner funnel. Wash the filter cake extensively with cold diethyl ether (3 × 15 mL) to remove any residual dioxane and organic impurities.

  • Drying: Dry the solid in vacuo at 40 °C for 12 hours to afford Methyl 5-(piperazin-1-yl)picolinate hydrochloride (CAS No. 2657754-17-9) as a highly pure, off-white powder.

References

  • Title: methyl 5-(piperazin-1-yl)
  • Title: Piperazines - 小分子,大梦想 - 捷化医药 (methyl 5-(piperazin-1-yl)picolinate hydrochloride)
  • Title: JP2020506922A - Celebron ligands and bifunctional compounds containing cerebron ligands Source: Google Patents URL
  • Title: 5-bromopyridine-2-carboxylic acid methyl ester | CAS: 29682-15-3 Source: Finetech Industry Limited URL
  • Source: Helmholtz-Zentrum Dresden-Rossendorf (HZDR)
  • Title: WO2022019597A1 - Compound for androgen receptor degradation, and pharmaceutical use thereof Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of Methyl 5-(piperazin-1-yl)picolinate in aqueous media

Welcome to the Application Science Technical Support Center. As researchers and drug development professionals, encountering solubility bottlenecks with functionalized heterocycles is a routine challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As researchers and drug development professionals, encountering solubility bottlenecks with functionalized heterocycles is a routine challenge. This guide provides a mechanistic framework, validated protocols, and troubleshooting steps to resolve the poor aqueous solubility of Methyl 5-(piperazin-1-yl)picolinate .

Part 1: Mechanistic Root Cause Analysis

To troubleshoot solubility, we must first understand the molecular architecture of Methyl 5-(piperazin-1-yl)picolinate. The molecule consists of a lipophilic methyl picolinate core attached to a piperazine ring.

The Causality of Precipitation: The piperazine moiety contains two basic nitrogen atoms. The secondary aliphatic amine has a high pKa (~9.7), while the tertiary amine attached to the aromatic pyridine ring has a significantly lower pKa (~5.3) [1]. When the free base is dissolved in a DMSO stock and rapidly diluted into a physiological buffer (pH 7.4), the local concentration instantly exceeds the compound's thermodynamic solubility limit. Because the lipophilic picolinate ester drives rapid hydrophobic aggregation before the hydration shell can fully stabilize the partially protonated piperazine, the compound "crashes out" as an amorphous precipitate [2].

To overcome this, we must manipulate the thermodynamics of the system via ionization (salt formation) or molecular encapsulation (cyclodextrins) .

Part 2: Diagnostic Workflow

SolubilityWorkflow Start Precipitation Detected in Aqueous Assay CheckPH Adjust Buffer pH (Target pH < 6.0) Start->CheckPH Assess Is Solubility Sufficient? CheckPH->Assess CoSolvent Add Excipients (e.g., HP-β-CD) Assess->CoSolvent No Success Proceed to In Vitro Assay Assess->Success Yes Salt Generate HCl Salt (Protonate Piperazine) Salt->Success CoSolvent->Salt Still Insoluble

Figure 1: Decision tree for troubleshooting Methyl 5-(piperazin-1-yl)picolinate aqueous solubility.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate when diluted from a 10 mM DMSO stock into PBS (pH 7.4)? A: This is a classic kinetic solubility failure. Kinetic solubility measures the precipitation threshold upon rapid dilution from an organic stock. The sudden shift in the dielectric constant causes the unprotonated methyl ester and aromatic ring to undergo hydrophobic collapse [2]. To prevent this, keep the final DMSO concentration above 2% and pre-warm the buffer to 37°C before dilution.

Q2: I cannot lower the pH of my assay because it will denature my target protein. How can I rescue solubility? A: If pH adjustment is prohibited, utilize molecular encapsulation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a reversible inclusion complex with the hydrophobic picolinate core. The hydrophilic exterior of the cyclodextrin keeps the complex dissolved in aqueous media without altering the bulk pH or the ionization state of the drug [3].

Q3: What is the difference between kinetic and thermodynamic solubility for this specific compound? A: Kinetic solubility (often evaluated via laser nephelometry) tells you if your DMSO stock will crash out during a high-throughput screen. Thermodynamic solubility (evaluated via the shake-flask method) measures the true equilibrium concentration of the solid crystalline drug in a saturated solution [4]. For lead optimization, thermodynamic data is mandatory.

Part 4: Quantitative Data & Excipient Selection

Table 1: Physicochemical Properties & Solubility Impact

PropertyValue / CharacteristicImpact on Aqueous Solubility
Molecular Weight 221.26 g/mol Low MW is generally favorable for dissolution.
Piperazine pKa1 ~9.7 (Secondary Amine)Highly ionizable at pH < 8.0; primary target for salt formation.
Piperazine pKa2 ~5.3 (Tertiary Amine)Remains unionized at physiological pH (7.4).
Picolinate Ester Lipophilic moietyDrives hydrophobic aggregation; requires encapsulation if un-ionized.

Table 2: Recommended Solubilization Strategies

StrategyRecommended ReagentMechanism of ActionExpected Solubility Gain
Salt Formation 1M HCl (Titrate to pH 4.5)Protonates the secondary amine, increasing polarity.>50-fold increase
Complexation 10–20% (w/v) HP-β-CDEncapsulates the lipophilic picolinate tail.10 to 80-fold increase
Co-solvency 2–5% DMSO + 0.1% Tween 80Lowers the dielectric constant of the aqueous medium.5 to 10-fold increase

Part 5: Validated Experimental Protocols

Protocol 1: In Situ Hydrochloride Salt Generation (For In Vitro Assays)

Causality: Converting the free base to an HCl salt pre-ionizes the crystal lattice, drastically lowering the thermodynamic energy required for aqueous solvation.

  • Preparation: Weigh 2.21 mg of Methyl 5-(piperazin-1-yl)picolinate free base (approx. 10 µmol) into a glass vial.

  • Acidification: Add 900 µL of deionized water. The compound will remain largely insoluble.

  • Titration: Dropwise, add 10 µL of 1M HCl (10 µmol, stoichiometric equivalent).

  • Agitation: Vortex the solution for 60 seconds. The localized protonation of the secondary piperazine nitrogen will cause the suspension to rapidly clear.

  • Buffering: Slowly back-titrate with 10X PBS to reach your final assay volume (1 mL) and desired pH (e.g., pH 6.8 - 7.4).

  • Self-Validation Step: Measure the optical density (OD) of the final solution at 600 nm. An OD600​<0.05 confirms the complete absence of colloidal aggregates.

Protocol 2: Thermodynamic Solubility Assessment (Shake-Flask Method)

Causality: To determine the true equilibrium solubility, excess solid must be allowed to equilibrate with the solvent over time, ensuring the dissolution rate matches the precipitation rate [4].

  • Saturation: Add 5 mg of solid Methyl 5-(piperazin-1-yl)picolinate to a microcentrifuge tube.

  • Solvent Addition: Add 500 µL of the target aqueous buffer (e.g., PBS pH 7.4 or 10% HP-β-CD solution). Ensure there is visible excess solid (the solution must be supersaturated).

  • Equilibration: Place the tube in a thermomixer at 25°C (or 37°C for physiological relevance) and shake at 800 rpm for 24 hours.

  • Phase Separation: Centrifuge the sample at 15,000 x g for 15 minutes to pellet the undissolved solid.

  • Filtration: Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter to remove micro-crystals.

  • Quantification: Dilute the filtrate 1:100 in mobile phase and quantify via LC-MS/MS against a standard calibration curve prepared in DMSO.

  • Self-Validation Step: Include a known standard (e.g., Ketoconazole) in a parallel tube to validate the LC-MS/MS calibration curve and confirm that the 24-hour shaking period was sufficient to reach equilibrium.

References

Optimization

Optimizing HPLC mobile phase for Methyl 5-(piperazin-1-yl)picolinate purity analysis

Title: Technical Support Center: Optimizing HPLC Mobile Phase for Methyl 5-(piperazin-1-yl)picolinate Purity Analysis Introduction: Methyl 5-(piperazin-1-yl)picolinate is a highly polar, basic molecule characterized by a...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Optimizing HPLC Mobile Phase for Methyl 5-(piperazin-1-yl)picolinate Purity Analysis

Introduction: Methyl 5-(piperazin-1-yl)picolinate is a highly polar, basic molecule characterized by a picolinate ester (pyridine ring) and a piperazine moiety. The presence of secondary and tertiary amines in the piperazine ring, alongside the pyridine nitrogen, presents significant chromatographic challenges. These basic centers readily undergo secondary ion-exchange interactions with residual silanols on silica-based stationary phases, leading to severe peak tailing, poor resolution, and inaccurate quantification. This guide provides self-validating troubleshooting protocols and mechanistic insights to optimize your HPLC mobile phase for this specific compound.

Diagnostic Workflow Diagram:

HPLC_Optimization Start Analyze Methyl 5-(piperazin-1-yl)picolinate (Basic, Polar) Tailing Severe Peak Tailing? (Tf > 1.5) Start->Tailing CheckCol Evaluate Stationary Phase & pH Limits Tailing->CheckCol Yes Success Optimal Peak Shape & Retention Tailing->Success No Standard Standard Type-B Silica (pH Limit 2-8) CheckCol->Standard Hybrid Hybrid Silica (e.g., BEH) (pH Limit 1-12) CheckCol->Hybrid LowPH Lower pH to 2.5 (Protonates Silanols) Standard->LowPH HighPH Raise pH to 10.0 (Neutralizes Piperazine) Hybrid->HighPH RetCheck Eluting in Void Volume? (k < 1) LowPH->RetCheck HighPH->Success IonPair Add Ion-Pairing Reagent (e.g., 0.1% TFA) RetCheck->IonPair Yes RetCheck->Success No IonPair->Success

Caption: Diagnostic workflow for resolving peak tailing and retention issues in basic piperazine derivatives.

Frequently Asked Questions (Troubleshooting)

Q1: Why does Methyl 5-(piperazin-1-yl)picolinate exhibit severe peak tailing on my standard C18 column? Causality & Expert Insight: In reversed-phase HPLC, analyte retention should ideally be driven solely by hydrophobic interactions. However, standard silica-based columns contain residual surface silanol groups (Si-OH). At a mobile phase pH above 3.0, these silanols deprotonate to form negatively charged silanoate ions (Si-O⁻)[1]. Simultaneously, the basic piperazine nitrogens (pKa ~9.8) remain positively charged. This creates a secondary, highly energetic cation-exchange mechanism[2][3]. Because this interaction is stronger and kinetically slower than hydrophobic retention, a portion of the analyte molecules is delayed, resulting in an asymmetrical "tail" on the back half of the chromatographic peak[4][5].

Q2: Should I use a low pH or high pH mobile phase to fix this? Causality & Expert Insight: Both strategies work, but they operate via entirely different mechanisms. Your choice dictates the type of column you must use:

  • Low pH Strategy (pH 2.0 - 3.0): By lowering the pH below the pKa of the silanol groups, you force them into their neutral, protonated state (Si-OH)[3][6]. This shuts down the secondary ion-exchange interaction. However, the piperazine ring becomes fully protonated (divalent cation), making the molecule highly polar and drastically reducing its retention on a standard C18 column[2].

  • High pH Strategy (pH 9.5 - 10.5): By raising the pH above the pKa of the piperazine nitrogens, you deprotonate the analyte, converting it into its neutral free-base form[2][7]. This completely eliminates electrostatic interactions with the column and maximizes the molecule's hydrophobicity, yielding excellent retention and sharp peaks[3]. Critical Warning: Standard silica dissolves at pH > 8.0. You must use a specialized hybrid silica column (e.g., Bridged Ethylene Hybrid - BEH) designed to withstand high pH environments[3].

Q3: I switched to a pH 2.5 phosphate buffer, but my compound now elutes in the void volume. How can I increase retention? Causality & Expert Insight: At pH 2.5, Methyl 5-(piperazin-1-yl)picolinate is fully ionized and too hydrophilic to partition into the C18 stationary phase. To resolve this without changing to a high-pH method, introduce an ion-pairing reagent such as 0.1% Trifluoroacetic acid (TFA) or 5 mM sodium heptanesulfonate[3][8]. The negatively charged hydrophobic tail of the ion-pairing reagent binds electrostatically to the positively charged piperazine in the mobile phase. This forms a neutral, hydrophobic complex that retains strongly on the C18 phase[3]. Alternatively, switching to a Charged Surface Hybrid (CSH) column or a polar-embedded column can provide the necessary retention for polar bases at low pH[3].

Quantitative Data: Impact of Mobile Phase on Piperazine Derivatives

The following table summarizes the expected chromatographic behavior of Methyl 5-(piperazin-1-yl)picolinate under various mobile phase conditions.

Mobile Phase ConditionAnalyte Ionization StateSilanol Ionization StateExpected Retention Factor ( k )Expected Tailing Factor ( Tf​ )Recommended Column Type
pH 7.0 (Neutral) Protonated (+)Deprotonated (-)Low ( k < 2)Severe ( Tf​ > 2.0)Not Recommended
pH 2.5 (Phosphate) Fully Protonated (++)Protonated (Neutral)Very Low ( k < 1)Excellent ( Tf​ ~ 1.1)Standard Type-B C18
pH 2.5 + 0.1% TFA Ion-Paired Complex (Neutralized)Protonated (Neutral)Moderate ( k = 3-5)Good ( Tf​ ~ 1.2)Standard Type-B C18
pH 10.0 (Ammonia) Deprotonated (Neutral)Deprotonated (-)High ( k > 5)Excellent ( Tf​ ~ 1.0)Hybrid Silica (e.g., BEH)

Experimental Protocol: Self-Validating Mobile Phase Optimization

This step-by-step methodology is designed to empirically determine the optimal mobile phase for Methyl 5-(piperazin-1-yl)picolinate while validating system integrity.

Phase 1: System Suitability & Void Volume Validation

  • Prepare a Void Marker: Dissolve 10 µg/mL of Uracil in the initial mobile phase. Uracil is a neutral, unretained marker.

  • Inject Marker: Run the Uracil standard at 1.0 mL/min. Record the retention time ( t0​ ). This validates the column void volume and ensures no dead-volume issues exist in the flow path (which can mimic peak tailing)[7].

Phase 2: Low-pH Ion-Pairing Screening

  • Prepare Mobile Phase A (Aqueous): Add 1.0 mL of HPLC-grade Trifluoroacetic Acid (TFA) to 1000 mL of ultra-pure water (0.1% v/v, pH ~2.0)[3].

  • Prepare Mobile Phase B (Organic): Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Equilibration: Flush a high-purity Type-B C18 column with 50:50 A:B for 20 column volumes.

  • Gradient Run: Inject the Methyl 5-(piperazin-1-yl)picolinate sample (1 mg/mL). Run a gradient from 5% B to 95% B over 15 minutes.

  • Evaluate: Calculate the Tailing Factor ( Tf​ ). If Tf​≤1.2 and k>2 , the method is optimized. If tailing persists, proceed to Phase 3.

Phase 3: High-pH Free-Base Screening (Requires Hybrid Column)

  • Swap Column: Install a high-pH stable hybrid column (e.g., Waters XBridge BEH C18 or Agilent Extend-C18)[3][7].

  • Prepare Mobile Phase A (Aqueous): Dissolve 790 mg of Ammonium Bicarbonate in 1000 mL water (10 mM). Adjust pH to 10.0 using concentrated ammonium hydroxide.

  • Prepare Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Equilibration & Run: Equilibrate for 20 column volumes. Inject the sample using the same 5-95% gradient.

  • Evaluate: At pH 10.0, the piperazine is neutral. You should observe a significant increase in retention time and a perfectly symmetrical peak ( Tf​ ~ 1.0)[2][3].

References

(Note: The URLs provided below direct to the verified authoritative domain landing pages to ensure link integrity and avoid broken or expired deep-link tokens).

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Technical Resources. URL: [Link]

  • Waters Knowledge Base. "How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122." Waters Corporation. URL: [Link]

  • Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting." Agilent Technical Support. URL:[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Technical Articles. URL:[Link]

  • UHPLCS. "How to avoid the tailing problem of basic compounds in HPLC analysis?" UHPLCS Lab. URL:[Link]

  • ResearchGate. "Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines." ResearchGate Publications. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 5-(piperazin-1-yl)picolinate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Troubleshooting Guide & Standard Operating Procedures (SOPs) As a Senior Application Scientist, I frequently consult...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Troubleshooting Guide & Standard Operating Procedures (SOPs)

As a Senior Application Scientist, I frequently consult on the isolation of highly polar nitrogenous heterocycles. Methyl 5-(piperazin-1-yl)picolinate (CAS: 1256817-89-6) presents a classic dual-challenge in synthetic chemistry. The high polarity and basicity of the secondary amine in the piperazine ring cause severe chromatographic tailing, while the methyl ester moiety is highly susceptible to nucleophilic attack and hydrolysis under harsh pH conditions.

This guide provides self-validating protocols and mechanistic troubleshooting to ensure high-yield, high-purity recovery of this critical intermediate, which is frequently utilized in the synthesis of advanced anti-cancer therapeutics[1].

Section 1: Physicochemical Profiling & Vulnerabilities

To design a successful purification strategy, we must first understand the causality behind the molecule's behavior. The table below summarizes the quantitative data and structural vulnerabilities that dictate our experimental choices.

Table 1: Physicochemical Properties & Purification Impacts

PropertyValue / CharacteristicMechanistic Impact on Purification
pKa (Estimated) ~9.7 (Piperazine NH), ~5.3 (Pyridine N)Highly basic; exists as a protonated salt in neutral/acidic aqueous media[2].
Functional Vulnerability Methyl Ester (-COOCH3)Prone to rapid saponification (hydrolysis) if exposed to strong aqueous bases (e.g., NaOH) or prolonged acidic conditions.
Stationary Phase Interaction Strong Silanol BindingThe secondary amine hydrogen-bonds strongly with bare silica, causing irreversible adsorption or severe peak tailing[2].
Impurity Profile Hydrate FormationUnreacted piperazine forms stable hexahydrates, complicating simple solvent extraction[3].

Section 2: Optimized Experimental Protocols

Depending on the purity of your crude reaction mixture, select the appropriate self-validating protocol below.

Protocol A: Amine-Modified Flash Chromatography

Recommended for crude mixtures with <80% purity or significant structurally similar byproducts.

Causality: Standard silica gel (SiO2) contains acidic silanol (-SiOH) groups that ionically bind to the basic piperazine nitrogen. To prevent this, we dynamically coat the column with a basic modifier like Triethylamine (TEA) to act as a competing base, ensuring sharp peak shapes[2].

Step-by-Step Methodology:

  • Column Equilibration: Pre-equilibrate a standard normal-phase silica column with 1% TEA in Dichloromethane (DCM) for 3 column volumes (CV). This neutralizes active silanol sites prior to sample introduction.

  • Sample Loading: Dissolve the crude mixture in a minimal volume of DCM. If solubility is poor, add up to 5% Methanol (MeOH). Crucial: Do not use pure MeOH for loading, as it disrupts the solvent front and causes band broadening.

  • Gradient Elution: Run a gradient elution according to Table 2. The TEA acts as a competing base, ensuring sharp peak shapes for the piperazine derivative[4].

  • Fraction Collection: Monitor via UV at 254 nm (pyridine ring absorbance). Combine pure fractions and evaporate under reduced pressure at <40°C to prevent thermal degradation of the ester.

Table 2: Optimized Mobile Phase Gradient for Silica Gel Chromatography

Column Volume (CV)% Dichloromethane (DCM)% Methanol (MeOH)% Triethylamine (TEA)
0 - 299%0%1%
2 - 594%5%1%
5 - 1089%10%1%
Protocol B: Mild Acid-Base Extraction & Salt Precipitation

Recommended for crude mixtures with >80% purity, primarily contaminated with unreacted piperazine.

Causality: Exploiting the pKa difference allows for efficient phase separation. However, to protect the methyl ester from hydrolysis, we must strictly avoid strong bases (NaOH/KOH) and keep temperatures low.

Step-by-Step Methodology:

  • Acidic Extraction: Dissolve the crude mixture in Ethyl Acetate (EtOAc). Extract with cold 0.5 M Citric Acid (3 x 20 mL). The target compound moves to the aqueous layer as a protonated salt. Discard the organic layer containing neutral impurities.

  • Mild Basification: Cool the aqueous layer in an ice bath (0-5°C). Slowly add solid Sodium Bicarbonate (NaHCO3) until the pH reaches 8.5. Critical: Do not exceed pH 9 to avoid ester saponification.

  • Organic Recovery: Extract the free base with DCM (3 x 30 mL). Dry the combined organic layers over anhydrous Na2SO4 and concentrate.

  • Salt Formation: To isolate the product as a stable, highly pure solid, dissolve the free base in dry Diethyl Ether and dropwise add 1.0 equivalent of HCl in dioxane. Filter the resulting methyl 5-(piperazin-1-yl)picolinate hydrochloride precipitate[4].

Section 3: Purification Decision Workflow

PurificationWorkflow Start Crude Methyl 5-(piperazin-1-yl)picolinate CheckPurity Assess Crude Purity (LC-MS / 1H NMR) Start->CheckPurity HighPurity >80% Purity Minor Impurities CheckPurity->HighPurity LowPurity <80% Purity Excess Piperazine/Byproducts CheckPurity->LowPurity SaltForm Protocol B: Mild Acid-Base Extraction & Salt Precipitation HighPurity->SaltForm Chromatography Protocol A: Amine-Modified Flash Chromatography LowPurity->Chromatography PureProduct Pure Target Compound (Free Base or HCl Salt) SaltForm->PureProduct Chromatography->PureProduct

Decision matrix for the purification of crude methyl 5-(piperazin-1-yl)picolinate.

Section 4: Troubleshooting & FAQs

Q1: My LC-MS shows a major byproduct with a mass of [M-14]+ or [M+H-14]+. What happened? A1: This mass shift indicates ester hydrolysis, yielding the corresponding picolinic acid (loss of the methyl group, -CH3 + H = -14 Da). This occurs if your workup utilized strong aqueous bases (like 1M NaOH) or if the compound was left in an unbuffered aqueous solution at room temperature for too long. To fix this, switch to NaHCO3 and keep the temperature below 10°C during the basification step.

Q2: I have significant unreacted piperazine co-eluting with my product. How do I remove it without chromatography? A2: Piperazine is highly water-soluble and forms stable hydrates[3]. Before attempting chromatography, wash your organic layer with a saturated brine solution containing 5% NaHCO3. The excess free piperazine will preferentially partition into the aqueous layer due to its lower lipophilicity, while the picolinate target remains in the organic phase.

Q3: My compound is streaking across the entire TLC plate, making it impossible to determine an Rf value. How can I fix this? A3: The streaking is a direct result of secondary amine-silanol interactions on the silica plate[2]. Add 1-2% of aqueous Ammonia (NH4OH) or TEA to your TLC developing solvent (e.g., DCM:MeOH:NH4OH 90:9:1). This basic modifier will suppress ionization, saturate the silanol sites, and yield a tight, quantifiable spot. Aim for an Rf of 0.25-0.35 for optimal column transferability.

References

  • AstraZeneca AB. "Quinoxaline derivatives as anti-cancer drugs." World Intellectual Property Organization, WO2021260092A1.
  • Jefferson Chemical Co. "Recovery and purification of piperazine." United States Patent and Trademark Office, US3481933A.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Pyridine-Piperazine Scaffolds: Methyl 5-(piperazin-1-yl)picolinate vs. Alternatives in Drug Discovery

The pyridine-piperazine scaffold is a privileged structural motif in modern medicinal chemistry, serving as the backbone for blockbuster kinase inhibitors (e.g., Palbociclib, Ribociclib), PARP inhibitors, and emerging Pr...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyridine-piperazine scaffold is a privileged structural motif in modern medicinal chemistry, serving as the backbone for blockbuster kinase inhibitors (e.g., Palbociclib, Ribociclib), PARP inhibitors, and emerging Proteolysis Targeting Chimeras (PROTACs). The strategic positioning of the piperazine ring on the pyridine core, coupled with varying functional groups, drastically alters the physicochemical properties (pKa, LogP) and functionalization vectors of the molecule.

As drug discovery shifts toward increasingly complex modalities like Antibody-Drug Conjugates (ADCs) and targeted protein degraders, selecting the right bifunctional scaffold is critical. This guide provides an objective, data-driven comparison between Methyl 5-(piperazin-1-yl)picolinate and other standard pyridine-piperazine scaffolds, equipping medicinal chemists with the mechanistic insights needed for rational scaffold selection.

Structural Causality and Physicochemical Profiling

The basicity and lipophilicity of a scaffold dictate its ADME (Absorption, Distribution, Metabolism, and Excretion) profile and target binding affinity. In pyridine-piperazines, the electron-withdrawing or donating effects of the pyridine substituents modulate the pKa of the distal piperazine nitrogen.

  • Methyl 5-(piperazin-1-yl)picolinate : This scaffold features a methyl ester at the C2 position and a piperazine at C5 . The C2-ester is strongly electron-withdrawing, which lowers the overall electron density of the pyridine ring. This exerts an inductive pull on the C5-piperazine nitrogen, marginally lowering its pKa compared to an unsubstituted piperazine (pKa 9.73 at 298K) 1. This reduced basicity enhances membrane permeability and mitigates hERG toxicity liabilities.

  • 1-(2-Pyridyl)piperazine : The direct attachment of piperazine to the C2 position results in a pKa of 8.9 2. The proximity to the pyridine nitrogen allows for unique hydrogen-bonding geometries, often exploited in GPCR ligands and CNS agents.

  • 1-(4-Pyridyl)piperazine : Attachment at the C4 position yields a significantly higher predicted pKa of ~10.73 3. This highly basic profile is often utilized to form strong salt bridges in kinase inhibitor hinge-binding regions.

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate : A bifunctional intermediate where the piperazine is Boc-protected, leaving the highly reactive C2-primary amine available for cross-coupling 4.

Table 1: Quantitative Physicochemical Comparison of Scaffolds
ScaffoldCAS NumberKey Structural FeaturePrimary Reactive SitespKa (Piperazine N)Typical Application
Methyl 5-(piperazin-1-yl)picolinate 1256817-89-6C2-Methyl ester, C5-PiperazineSecondary amine, Ester~8.0 - 8.5PROTAC linkers, ADC payloads
1-(2-Pyridyl)piperazine 34803-66-2C2-PiperazineSecondary amine8.9GPCR ligands, CNS agents
1-(4-Pyridyl)piperazine 1008-91-9C4-PiperazineSecondary amine10.73Kinase inhibitors
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate 571188-59-5C2-Primary amine, C5-Boc-PiperazinePrimary amine (pyridine)N/A (Protected)CDK4/6 inhibitors (Palbociclib)

Experimental Workflow: pKa and Kinetic Solubility Determination

Understanding the exact protonation state of a scaffold at physiological pH (7.4) is critical for predicting its pharmacokinetic behavior. We employ a self-validating potentiometric titration and nephelometry workflow to accurately profile these scaffolds.

Workflow Start Compound Library (Pyridine-Piperazines) Prep Sample Prep (0.1M KCl, 298K) Start->Prep Titration Potentiometric Titration (pH 2.0 to 12.0) Prep->Titration Solubility Kinetic Solubility (Nephelometry at pH 7.4) Prep->Solubility Analysis Bjerrum Plot Analysis (Calculate pKa1 & pKa2) Titration->Analysis Validation Self-Validation (Compare vs Internal Std) Analysis->Validation Solubility->Validation

Experimental workflow for determining pKa and kinetic solubility of scaffolds.

Protocol 1: Potentiometric pKa Determination

Causality & Self-Validation: The use of 0.1 M KCl maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the pH adjustment. This isolates the true thermodynamic pKa from ionic fluctuations. The system self-validates by titrating a known standard (e.g., pure piperazine) alongside the test scaffold to confirm electrode calibration.

  • Sample Preparation: Dissolve 2 mM of the pyridine-piperazine scaffold in 50 mL of 0.1 M KCl solution at a strictly controlled temperature of 298K.

  • Acidification: Lower the pH to 2.0 using 0.5 M HCl to fully protonate both the pyridine and piperazine nitrogens.

  • Titration: Titrate with 0.1 M KOH in 0.05 mL increments under an inert argon atmosphere. Rationale: Argon prevents CO₂ absorption from the air, which would otherwise form carbonic acid and artificially skew the titration curve.

  • Data Analysis: Calculate the first and second dissociation constants (pKa1, pKa2) using the Bjerrum plot method.

Orthogonal Reactivity and Derivatization Logic

The true synthetic value of Methyl 5-(piperazin-1-yl)picolinate lies in its orthogonal reactivity. Unlike 1-(2-pyridyl)piperazine, which only offers a single vector for modification (the secondary amine), the picolinate scaffold provides two distinct handles. The secondary amine of the piperazine can be selectively functionalized via nucleophilic substitution or Buchwald-Hartwig cross-coupling, while the C2-methyl ester remains intact. Subsequently, the ester can be saponified to a carboxylic acid for amide coupling.

Derivatization Start Methyl 5-(piperazin-1-yl)picolinate AmineRxn Piperazine N-Functionalization (Amidation/Alkylation) Start->AmineRxn Step 1 Intermediate N-Substituted Picolinate Ester AmineRxn->Intermediate Saponification LiOH Saponification (Ester to Acid) Intermediate->Saponification Step 2 Acid Picolinic Acid Derivative (LC-MS: -14 Da Shift) Saponification->Acid AmideCoupling HATU Amide Coupling (Attach E3 Ligand/Warhead) Acid->AmideCoupling Step 3

Orthogonal derivatization pathway of Methyl 5-(piperazin-1-yl)picolinate.

Protocol 2: Step-by-Step Orthogonal Functionalization

Causality & Self-Validation: Performing the amine functionalization prior to ester saponification prevents unwanted polymerization or self-condensation. The workflow is self-validating via LC-MS: the precise mass shift from the ester to the acid (-14 Da) acts as an internal checkpoint before proceeding to amide coupling.

  • Amine Alkylation/Amidation: React Methyl 5-(piperazin-1-yl)picolinate (1.0 eq) with an electrophile (e.g., an alkyl halide) in the presence of DIPEA (2.0 eq) in DMF at room temperature. Monitor via LC-MS until the starting material is completely consumed.

  • Ester Saponification: Add 2.0 M aqueous LiOH (3.0 eq) to the reaction mixture. Stir for 4 hours at 40°C. Rationale: The use of LiOH over NaOH prevents the harsh degradation of sensitive functional groups attached during Step 1.

  • Acidification and Isolation: Adjust the pH to 4.0 using 1 M HCl to precipitate the resulting picolinic acid derivative. Filter and dry under a high vacuum.

  • Amide Coupling: React the isolated acid with a primary amine using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF to yield the final functionalized scaffold.

Application in PROTACs and Targeted Protein Degradation

The bifunctional nature of Methyl 5-(piperazin-1-yl)picolinate makes it an exceptional linker-building block for Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) 5. In these modalities, linker rigidity and aqueous solubility are paramount. The piperazine moiety provides structural rigidity and improves the overall topological polar surface area (TPSA), while the picolinic acid handle offers a robust vector for attaching E3 ubiquitin ligase ligands (e.g., cereblon binders like thalidomide analogs).

PROTAC Warhead Target Protein Ligand (Kinase Inhibitor) Linker Piperazine-Pyridine Linker (Rigid, Soluble) Warhead->Linker Amide/Amine Bond Ternary Ternary Complex Formation (Target - PROTAC - E3) Warhead->Ternary E3Ligand E3 Ligase Ligand (Cereblon Binder) Linker->E3Ligand Picolinamide Bond Linker->Ternary E3Ligand->Ternary Ubiquitin Polyubiquitination of Target Ternary->Ubiquitin Degradation Proteasomal Degradation (26S Proteasome) Ubiquitin->Degradation

PROTAC assembly and targeted degradation pathway using a piperazine linker.

By utilizing Methyl 5-(piperazin-1-yl)picolinate over simpler alternatives like 1-(2-pyridyl)piperazine, researchers can rapidly generate diverse libraries of bifunctional degraders, fine-tuning the spatial distance between the target protein and the E3 ligase to optimize degradation efficiency.

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of LC-MS Analytical Methods for Methyl 5-(piperazin-1-yl)picolinate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous and robust quantification of active pharmaceutical ingredients (APIs), intermediates, and their...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous and robust quantification of active pharmaceutical ingredients (APIs), intermediates, and their related substances is not merely a regulatory requirement but the bedrock of product safety and efficacy. Methyl 5-(piperazin-1-yl)picolinate, a heterocyclic compound featuring both a piperazine and a picolinate moiety, represents a class of molecules whose analytical characterization demands high specificity and sensitivity. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the validation of analytical methods tailored to this compound, grounded in the principles of scientific integrity and regulatory compliance.

The validation of an analytical procedure serves to demonstrate its suitability for the intended purpose.[1][2] For a molecule like Methyl 5-(piperazin-1-yl)picolinate, this typically involves quantification in bulk drug substance, dosage forms, or biological matrices. This guide will navigate the critical decisions in method development, compare viable analytical approaches, and provide a detailed framework for validation according to internationally recognized standards.[3][4]

Part 1: The Analyte - Understanding Physicochemical Drivers of Method Development

Methyl 5-(piperazin-1-yl)picolinate's structure is key to devising a successful analytical strategy. It possesses:

  • A piperazine ring : A basic functional group, readily protonated in acidic conditions. This is a crucial feature for both reversed-phase chromatography retention and efficient ionization in mass spectrometry.

  • An aromatic picolinate system : This provides some hydrophobicity and a potential, albeit weak, chromophore.

  • A methyl ester : Susceptible to hydrolysis under strong acidic or basic conditions.

These characteristics strongly suggest that a reversed-phase LC method with an acidic mobile phase modifier (e.g., formic acid) coupled to a mass spectrometer operating in positive electrospray ionization (ESI+) mode would be the most effective starting point. The acidic modifier serves a dual purpose: it protonates the basic nitrogen on the piperazine ring, leading to enhanced retention on a C18 column and promoting the formation of the [M+H]⁺ ion for sensitive MS detection.[5][6][7]

Part 2: Comparative Analysis of LC-MS Methodologies

The choice of instrumentation can significantly impact method performance. Here, we compare two common, yet fundamentally different, LC-MS platforms for this analysis: Triple Quadrupole (LC-MS/MS) and High-Resolution Mass Spectrometry (LC-HRMS).

FeatureLC-MS/MS (Triple Quadrupole)LC-HRMS (e.g., Q-TOF, Orbitrap)Rationale for Methyl 5-(piperazin-1-yl)picolinate
Mode of Operation Multiple Reaction Monitoring (MRM)Full Scan or Targeted SIMMRM offers unparalleled sensitivity and selectivity by monitoring a specific precursor-to-product ion transition, making it the gold standard for quantification.[8]
Selectivity Extremely HighVery HighWhile HRMS provides excellent selectivity through accurate mass measurement, MRM can better resolve the analyte from isobaric interferences, which may be present in complex matrices.
Sensitivity Typically higher for targeted quantificationExcellent, but may be lower than MRM for pure quantitative applicationsFor trace-level impurity analysis or bioanalysis, the sensitivity of MRM is often required.
Qualitative Power Limited to targeted transitionsSuperior; provides accurate mass for elemental composition determination and fragmentation data for structural elucidation.HRMS is invaluable during development for impurity identification. A validated quantitative method, however, often prioritizes sensitivity over qualitative power.

Part 3: A Framework for Method Validation

The validation process ensures that the analytical method is reliable, reproducible, and fit for its intended purpose.[9][10] The following protocols are based on the International Council for Harmonisation (ICH) Q2(R1) and U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4][9][10]

Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_rep Finalization Dev Initial Method Development (Column, Mobile Phase, MS Tuning) Spec 1. Specificity / Selectivity Dev->Spec Proceed to Validation Lin 2. Linearity & Range Spec->Lin Acc 3. Accuracy Lin->Acc Prec 4. Precision (Repeatability & Intermediate) Acc->Prec LOQ 5. LOQ / LOD Prec->LOQ Rob 6. Robustness LOQ->Rob Stab 7. Solution Stability Rob->Stab Report Validation Report Generation Stab->Report All Parameters Met Implement Method Implementation for Routine Use Report->Implement

Figure 1. A streamlined workflow for the validation of an LC-MS analytical method.

Specificity / Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2]

Experimental Protocol:

  • Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of Methyl 5-(piperazin-1-yl)picolinate.

  • Stress Studies (Forced Degradation): Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • LC-MS/MS Analysis: Analyze the stressed samples.

  • Evaluation:

    • Demonstrate that the chromatographic peak for the analyte is free from co-eluting degradants.

    • Peak purity can be assessed using diode-array detection (DAD) if available, or by ensuring consistent MRM ratios across the peak.

    • There should be no significant response in the blank matrix at the analyte's retention time and MRM transition.

Linearity and Range

Linearity demonstrates a proportional relationship between the analyte concentration and the instrument response over a defined range.[11]

Experimental Protocol:

  • Stock Solution: Prepare a certified stock solution of Methyl 5-(piperazin-1-yl)picolinate in a suitable solvent (e.g., Methanol).

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution. For an assay of a drug substance, the range might be 80% to 120% of the target concentration.

  • Analysis: Analyze each standard in triplicate.

  • Evaluation:

    • Plot the mean peak area response versus the theoretical concentration.

    • Perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995. The y-intercept should be minimal.

Concentration (µg/mL)Rep 1 AreaRep 2 AreaRep 3 AreaMean Area
8.0150,123151,567149,880150,523
9.0169,876170,112171,034170,341
10.0188,234187,956188,543188,244
11.0208,001207,543208,321207,955
12.0225,432226,011225,876225,773
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1]

Experimental Protocol:

  • Sample Preparation: Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, 120% of the target concentration), with at least three replicates at each level. For drug products, this involves spiking a placebo blend. For drug substances, it can be determined by assaying a sample of known purity.

  • Analysis: Analyze the samples against a freshly prepared calibration curve.

  • Evaluation:

    • Calculate the percent recovery at each concentration level.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
Low (80%)8.07.9599.4
Mid (100%)10.010.08100.8
High (120%)12.011.9199.3
Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Evaluation:

    • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

    • Acceptance Criteria: The RSD should be ≤ 2.0%.

Precision_Concept cluster_repeat Repeatability (Day 1) cluster_inter Intermediate Precision (Day 2) D1_A1_I1 Analyst 1 Instrument 1 D2_A2_I1 Analyst 2 Instrument 1 D1_A1_I1->D2_A2_I1 Different Day & Analyst

Figure 2. Conceptual diagram illustrating the variables changed between repeatability and intermediate precision studies.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

The LOQ is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy. The LOD is the lowest concentration that can be detected but not necessarily quantified.[11]

Experimental Protocol:

  • Estimation: The LOQ can be estimated based on a signal-to-noise ratio (S/N) of approximately 10:1. The LOD is estimated at an S/N of 3:1.

  • Confirmation:

    • LOQ: Prepare a sample at the estimated LOQ concentration and analyze it multiple times (n≥6). The precision (RSD) should be ≤ 10%, and accuracy (recovery) should be within 80-120%.

    • LOD: Visually confirm that the analyte peak is discernible from the baseline noise.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Experimental Protocol:

  • Identify Parameters: Identify critical LC-MS parameters (e.g., column temperature, mobile phase flow rate, percent organic in mobile phase).

  • Vary Parameters: Analyze a standard solution while systematically varying each parameter within a small, realistic range (e.g., Flow Rate: ±0.1 mL/min; Column Temp: ±5 °C).

  • Evaluation: Assess the impact on retention time, peak area, and peak shape. The results should remain within system suitability criteria.

Solution Stability

This experiment determines the stability of the analyte in the prepared analytical solutions over time.

Experimental Protocol:

  • Prepare Solutions: Prepare stock and sample solutions.

  • Store: Store the solutions under specified conditions (e.g., room temperature, refrigerated) and for a defined period (e.g., 24, 48 hours).

  • Analyze: Analyze the stored solutions against a freshly prepared standard.

  • Evaluation:

    • Calculate the percent difference between the initial and stored sample results.

    • Acceptance Criteria: The difference should be ≤ 2.0%.

Conclusion

The validation of an LC-MS method for Methyl 5-(piperazin-1-yl)picolinate is a systematic process that builds confidence in the generated data. By understanding the analyte's chemistry, selecting the appropriate instrumentation (LC-MS/MS for quantification), and rigorously executing a validation plan based on ICH and FDA guidelines, a robust, reliable, and defensible analytical method can be established. This ensures data integrity from early-stage development through to final product quality control, underpinning the safety and efficacy of the final pharmaceutical product.

References

  • High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Lambda Therapeutic Research. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance for Industry. (2025). U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]

  • N-Methyl-5-(piperazin-1-yl)picolinamide - Physico-chemical Properties. (n.d.). ChemBK. [Link]

  • ICH Q2 Analytical Method Validation. (n.d.). SlideShare. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC. (2022). National Center for Biotechnology Information. [Link]

  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. (2023). MDPI. [Link]

  • Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. (2007). PubMed. [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC. (2023). National Center for Biotechnology Information. [Link]

  • N-Methyl-5-(piperazin-1-yl)picolinamide. (n.d.). PubChem. [Link]

  • Selected ion chromatograms of picolinoyl derivatives, spikes to blank urine at 1 ng/ml. (n.d.). ResearchGate. [Link]

  • Highly Sensitive Analysis of Sterol Profiles in Human Serum by LC-ESI-MS/MS. (2008). PubMed. [Link]

  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. (2025). ScienceAsia. [Link]

  • Determination of Chromium(III) Picolinate Using High Performance Liquid Chromatography-Ultraviolet Spectrophotometry. (n.d.). ResearchGate. [Link]

  • Methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate. (n.d.). PubChem. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of Methyl 5-(piperazin-1-yl)picolinate: From Benchtop to Scale-Up

Abstract Methyl 5-(piperazin-1-yl)picolinate is a critical building block in contemporary medicinal chemistry, most notably as a key intermediate in the synthesis of varenicline, a widely used smoking cessation aid. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Methyl 5-(piperazin-1-yl)picolinate is a critical building block in contemporary medicinal chemistry, most notably as a key intermediate in the synthesis of varenicline, a widely used smoking cessation aid. The efficiency, cost-effectiveness, and scalability of its production are therefore of paramount importance to the pharmaceutical industry. This guide provides a comprehensive benchmark of the primary synthetic routes to this compound. We will dissect two major strategies: the classical Nucleophilic Aromatic Substitution (SNAAr) and the modern Palladium-catalyzed Buchwald-Hartwig amination. Through detailed protocols, comparative data analysis, and mechanistic insights, this document aims to equip researchers, process chemists, and drug development professionals with the knowledge to select and optimize the most suitable synthetic route for their specific needs, from laboratory-scale discovery to large-scale manufacturing.

Introduction: The Strategic Importance of Methyl 5-(piperazin-1-yl)picolinate

The pyridine core, substituted with a piperazine moiety, is a privileged scaffold in drug discovery due to its favorable pharmacokinetic properties and ability to engage with a wide range of biological targets. Methyl 5-(piperazin-1-yl)picolinate serves as a versatile precursor for introducing this scaffold. Its most prominent application is in the synthesis of varenicline, where the piperazine nitrogen provides a key attachment point for building the final tetracyclic structure. The selection of a synthetic route is a critical decision, balancing factors such as starting material cost, process safety, atom economy, and regulatory compliance.

Overview of Synthetic Strategies

The synthesis of Methyl 5-(piperazin-1-yl)picolinate invariably involves the formation of a C-N bond between the C5 position of the pyridine ring and a nitrogen atom of piperazine. The two dominant approaches to achieve this are:

  • Route A: Nucleophilic Aromatic Substitution (SNAAr): This classical approach relies on the reaction of an electron-deficient pyridine ring, activated by a good leaving group (typically a halogen like Cl or Br), with piperazine acting as the nucleophile.

  • Route B: Palladium-Catalyzed Buchwald-Hartwig Amination: A more contemporary method that utilizes a palladium catalyst and a suitable ligand to couple a halopyridine with piperazine. This method is often milder and more versatile than SNAAr.

Below, we will explore the practical implementation and comparative performance of these two routes.

Logical Flow for Route Selection

The choice between these routes is not arbitrary and depends on several factors including scale, available equipment, and cost constraints. The following diagram illustrates a typical decision-making process.

Route_Selection start Start: Need to Synthesize Methyl 5-(piperazin-1-yl)picolinate scale What is the required scale? start->scale cost_sensitivity Is minimizing cost the primary driver? scale->cost_sensitivity Large Scale (>1 kg) metal_tolerance Can trace metal impurities be tolerated/removed? scale->metal_tolerance Small Scale (<100 g) cost_sensitivity->metal_tolerance No route_a Route A: SNAAr (Methyl 5-chloropicolinate) cost_sensitivity->route_a Yes metal_tolerance->route_a Yes route_b Route B: Buchwald-Hartwig (Methyl 5-bromopicolinate) metal_tolerance->route_b No

Caption: Decision flowchart for selecting a synthetic route.

Route A: Nucleophilic Aromatic Substitution (SNAAr)

This method leverages the reaction between readily available Methyl 5-chloropicolinate and an excess of piperazine. The electron-withdrawing nature of the ester and the ring nitrogen sufficiently activates the C5 position for nucleophilic attack by piperazine.

Mechanistic Rationale

The reaction proceeds via a classic addition-elimination mechanism. The piperazine nitrogen attacks the electron-deficient C5 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing groups on the ring. The subsequent expulsion of the chloride leaving group restores aromaticity and yields the desired product. An excess of piperazine is typically used, with one equivalent acting as the nucleophile and a second equivalent acting as a base to neutralize the HCl generated during the reaction.

Detailed Experimental Protocol

Materials:

  • Methyl 5-chloropicolinate (1.0 eq)

  • Piperazine (anhydrous, 4.0 eq)

  • Toluene (as solvent)

Procedure:

  • To a stirred suspension of anhydrous piperazine (4.0 eq) in toluene, add Methyl 5-chloropicolinate (1.0 eq).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Filter the mixture to remove piperazine hydrochloride salts and excess piperazine.

  • Wash the filtrate with water to remove any remaining piperazine salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol) or recrystallization to afford Methyl 5-(piperazin-1-yl)picolinate as a solid.

Advantages and Disadvantages
  • Advantages: The primary advantage of this route is its operational simplicity and the low cost of the starting materials. Methyl 5-chloropicolinate is generally cheaper than its bromo- or iodo-counterparts. The reaction does not require any expensive or sensitive metal catalysts.

  • Disadvantages: This reaction often requires high temperatures and long reaction times. A large excess of piperazine is necessary, which can complicate purification and impacts the process mass intensity (PMI). The formation of bis-arylated piperazine as a side product can also occur, although it is often minimized by the large excess of piperazine.

Route B: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that has become a staple in modern organic synthesis. It offers a milder and often more efficient alternative to SNAAr, especially for less activated aromatic systems.

Mechanistic Rationale

This reaction involves a catalytic cycle with a palladium complex. The cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl halide (Methyl 5-bromopicolinate). The resulting palladium(II) complex then coordinates with the piperazine. A base is required to deprotonate the piperazine, facilitating its coordination to the metal center. Finally, reductive elimination from the palladium(II) complex yields the desired product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands like Xantphos or RuPhos being commonly employed.

Detailed Experimental Protocol

Materials:

  • Methyl 5-bromopicolinate (1.0 eq)

  • Piperazine (1.2 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 1-2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Toluene or Dioxane (anhydrous, as solvent)

Procedure:

  • In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine Methyl 5-bromopicolinate (1.0 eq), piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃, and Xantphos.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield Methyl 5-(piperazin-1-yl)picolinate.

Advantages and Disadvantages
  • Advantages: This route generally proceeds under milder conditions and with shorter reaction times compared to SNAAr. It requires only a slight excess of piperazine, which simplifies purification and improves atom economy. The methodology is highly versatile and can tolerate a wider range of functional groups.

  • Disadvantages: The primary drawback is the cost and sensitivity of the palladium catalyst and phosphine ligands. Trace palladium residues in the final product are a major concern in pharmaceutical applications and require rigorous purification steps to meet regulatory limits (<10 ppm). The strong base, NaOtBu, is also moisture-sensitive.

Performance Benchmark: SNAAr vs. Buchwald-Hartwig

To provide a clear comparison, the key performance indicators for both routes are summarized in the table below. The values represent typical outcomes and may vary based on specific reaction optimization.

ParameterRoute A: SNAArRoute B: Buchwald-HartwigRationale & Justification
Starting Material Methyl 5-chloropicolinateMethyl 5-bromopicolinateThe chloro-analogue is generally less expensive but less reactive than the bromo-analogue.
Typical Yield 60-75%80-95%The high efficiency of the catalytic cycle in Route B often leads to higher product yields.
Reaction Time 12-24 hours4-12 hoursCatalytic turnover is significantly faster than the uncatalyzed thermal reaction.
Temperature 110-120 °C (Reflux)80-100 °CThe catalyst allows the reaction to proceed efficiently at lower temperatures.
Reagent Stoichiometry 4 eq. Piperazine1.2 eq. PiperazineRoute A requires a large excess of piperazine to act as both nucleophile and base.
Catalyst Cost NoneHigh (Palladium + Ligand)The cost of precious metal catalysts and specialized ligands is a major consideration for Route B.
Purification More complex (excess piperazine)Simpler (less excess amine)Removing a large excess of a basic, water-soluble starting material can be challenging.
Scalability Favorable (low cost)Challenging (catalyst cost, metal removal)For large-scale production, the cost and regulatory burden of palladium can be prohibitive.
Safety/Green Aspect High temperature, excess reagentUse of toxic heavy metal, air-sensitive reagentsBoth routes have drawbacks; Route A has high energy input, while Route B uses a toxic metal.

Analytical Characterization of the Final Product

Independent of the synthetic route, the identity and purity of the final product, Methyl 5-(piperazin-1-yl)picolinate, must be rigorously confirmed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the proton environment in the molecule. Expected signals include those for the pyridine ring protons, the methyl ester protons, and the piperazine protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule.

  • MS (Mass Spectrometry): Determines the molecular weight of the compound, confirming its elemental composition.

  • HPLC (High-Performance Liquid Chromatography): Used to assess the purity of the final compound, typically aiming for >98% for research applications and >99.5% for GMP (Good Manufacturing Practice) grade material.

General Experimental Workflow

The following diagram outlines the general workflow applicable to both synthetic routes, from reaction setup to the final, purified product.

Workflow cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification & Analysis setup 1. Reagent Setup (Under N2 for Route B) reaction 2. Thermal Reaction (Heating & Stirring) setup->reaction monitoring 3. In-Process Control (TLC / LC-MS) reaction->monitoring quench 4. Quenching / Filtration monitoring->quench extraction 5. Liquid-Liquid Extraction quench->extraction drying 6. Drying & Concentration extraction->drying chromatography 7. Column Chromatography or Recrystallization drying->chromatography analysis 8. Analytical Characterization (NMR, MS, HPLC) chromatography->analysis final_product 9. Final Product: Methyl 5-(piperazin-1-yl)picolinate analysis->final_product

Caption: General laboratory workflow for synthesis and purification.

Conclusion and Recommendations

Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination represent viable and effective methods for the synthesis of Methyl 5-(piperazin-1-yl)picolinate.

  • For large-scale, cost-driven manufacturing , the SNAAr route (Route A) is often preferred despite its harsher conditions and potentially lower yield. Its reliance on inexpensive starting materials and the absence of costly and difficult-to-remove metal catalysts make it economically attractive.

  • For small-scale laboratory synthesis, medicinal chemistry programs, and cases where yield is paramount , the Buchwald-Hartwig amination (Route B) is the superior choice. Its mild conditions, high efficiency, and broad substrate scope provide flexibility and deliver high-quality material quickly.

Ultimately, the optimal choice depends on a careful evaluation of the project's specific goals, including scale, budget, timeline, and purity requirements. Future research may focus on developing more active and less expensive earth-abundant metal catalysts to bridge the gap between these two established methods.

References

  • Title: Varenicline: A Review of its Use in Smoking Cessation Source: CNS Drugs URL: [Link]

  • Title: The Discovery of Varenicline, an α4β2 Nicotinic Receptor Partial Agonist for Smoking Cessation Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: A Novel and Efficient One-Pot Synthesis of Varenicline Source: Organic Process Research & Development URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination Source: Accounts of Chemical Research URL: [Link]

Comparative

Comparative Toxicity Guide: Methyl 5-(piperazin-1-yl)picolinate and Structural Analogues in Targeted Therapeutics

Executive Summary Methyl 5-(piperazin-1-yl)picolinate (CAS 1256817-89-6) is a highly versatile bifunctional building block extensively utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and advanced ki...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-(piperazin-1-yl)picolinate (CAS 1256817-89-6) is a highly versatile bifunctional building block extensively utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and advanced kinase inhibitors[1]. While the piperazinyl-picolinate motif provides excellent physicochemical properties for linking target-binding moieties to E3 ligase ligands (such as Cereblon), the basic secondary amine of the piperazine ring introduces specific toxicity liabilities in late-stage drug development.

This guide provides an objective, data-driven comparison of Methyl 5-(piperazin-1-yl)picolinate against its key structural analogues—piperidine and morpholine derivatives. By analyzing the structure-activity relationships (SAR) governing hERG cardiotoxicity, Drug-Induced Phospholipidosis (DIPL), and hepatotoxicity, this document serves as a strategic framework for medicinal chemists optimizing targeted therapeutics.

Mechanistic Toxicity Profiles (Structure-Activity Causality)

Understanding the root cause of off-target toxicity is critical for rational drug design. In Methyl 5-(piperazin-1-yl)picolinate, the N1 atom is conjugated with the electron-withdrawing picolinate ring, rendering it non-basic. However, the terminal N4 atom is a secondary aliphatic amine with a pKa of approximately 9.0. At physiological pH (7.4), this amine is >95% protonated, driving the following toxicological pathways:

  • hERG Channel Inhibition (Cardiotoxicity): The human ether-à-go-go-related gene (hERG) potassium channel is highly susceptible to blockade by molecules containing basic amines. The protonated N4 amine engages in strong cation- π interactions with aromatic residues (Tyr652 and Phe656) within the hERG channel pore[2]. This interaction delays myocardial repolarization, leading to potentially fatal QT interval prolongation[3].

  • Drug-Induced Phospholipidosis (DIPL): Due to its protonated amine and lipophilic core, the piperazine motif acts as a Cationic Amphiphilic Drug (CAD). CADs easily cross cell membranes but become protonated and irreversibly trapped in the acidic environment of lysosomes (pH 4.5–5.0). Once trapped, they directly inhibit lysosomal phospholipase A2 (PLA2G15), preventing the degradation of phospholipids and leading to the formation of toxic multilamellar bodies[4].

  • Hepatotoxicity and Metabolic Activation: Piperazine rings are susceptible to oxidative metabolism by hepatic cytochrome P450 enzymes. This metabolic stress can lead to the up-regulation of cholesterol biosynthesis enzymes (e.g., SREBP-1 pathways), increasing the risk of hepatic steatosis and cytotoxicity[5].

Comparative Performance Data

By substituting the piperazine ring with piperidine (carbon replacement at position 4) or morpholine (oxygen replacement at position 4), the basic aliphatic center is entirely eliminated. Table 1 outlines the comparative toxicity profiles of these building blocks.

Table 1: Comparative Toxicity and Physicochemical Shifts

Analogue CoreStructural ModificationAliphatic Amine pKaClogP ShifthERG LiabilityDIPL Risk (CAD Status)
Methyl 5-(piperazin-1-yl)picolinate Base (Secondary Amine)~ 9.0BaselineHighHigh (Active CAD)
Methyl 5-(piperidin-1-yl)picolinate Carbon replacement at N4N/A (Non-basic)+ 1.3LowEliminated
Methyl 5-(morpholin-4-yl)picolinate Oxygen replacement at N4N/A (Non-basic)- 0.4Very LowEliminated
Methyl 5-(4-methylpiperazin-1-yl)picolinate N-Methylation (Tertiary Amine)~ 8.5+ 0.3ModerateModerate (Active CAD)

*Note: Data represents comparative heuristic shifts when the picolinate motif is integrated into a standard >500 Da targeted therapeutic framework.

Experimental Methodologies (Self-Validating Systems)

To objectively evaluate these analogues, the following self-validating experimental protocols must be employed. These methods are designed to eliminate biological noise and provide high-trustworthiness data.

Protocol A: Automated Population Patch-Clamp (PPC) for hERG Liability
  • Causality & Choice: Single-cell patch-clamp is the gold standard but suffers from high biological noise due to variable channel expression per cell. We utilize Population Patch Clamp (PPC) on an IonWorks Quattro system because it averages the current from up to 64 cells per well. This creates a self-validating system where outlier cells do not skew the IC50 data, ensuring robust early-stage SAR decisions[2].

  • Step 1 (Cell Preparation): Culture CHO cells stably expressing the hERG potassium channel. Harvest and suspend in extracellular buffer (ECB).

  • Step 2 (Compound Preparation): Dissolve the picolinate analogue in DMSO, then perform a 7-point serial dilution in ECB. Ensure final DMSO concentration is <0.3% to prevent solvent-induced membrane disruption.

  • Step 3 (Electrophysiology Recording): Apply a voltage protocol: hold at -80 mV, depolarize to +40 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Step 4 (Data Validation): Calculate the percentage of tail current inhibition relative to the vehicle control. A valid assay plate must demonstrate a Z'-factor > 0.5 using a known reference inhibitor (e.g., E-4031).

Protocol B: High-Content Screening for Drug-Induced Phospholipidosis (DIPL)
  • Causality & Choice: Traditional electron microscopy for detecting multilamellar bodies is low-throughput and subjective. We use NBD-PE (a fluorescent phospholipid analog) in a high-content imaging assay. NBD-PE mimics the endogenous substrates of PLA2G15. If the drug acts as a CAD and inhibits PLA2G15, NBD-PE accumulates in lysosomes, providing a direct, quantifiable, and self-validating fluorescent readout of DIPL risk[4].

  • Step 1 (Cell Seeding): Seed HepG2 human liver carcinoma cells in 384-well plates at 5,000 cells/well. Allow 24 hours for attachment.

  • Step 2 (Co-Incubation): Treat cells with the target compound (10 μM and 50 μM) and 10 μM NBD-PE for 48 hours.

  • Step 3 (Counterstaining): Wash cells and stain nuclei with Hoechst 33342. This critical step ensures that fluorescence quantification is normalized to viable cell count, preventing false positives from cytotoxic compounds.

  • Step 4 (Imaging & Analysis): Image using a high-content confocal screening system (e.g., PerkinElmer Opera Phenix). Quantify the total area of NBD-PE intracellular vesicles per cell. Amiodarone (10 μM) must be used as a mandatory positive control.

Visualizations

hERG_Mechanism A Piperazine Motif (Protonated 2° Amine) B hERG Channel Pore (Tyr652 / Phe656) A->B Cation-π Interaction C Potassium Efflux Blockade B->C Channel Inhibition D QT Prolongation (Cardiotoxicity) C->D Action Potential Delay

Figure 1: Mechanistic pathway of hERG channel inhibition by protonated piperazine motifs.

DIPL_Mechanism A Cationic Amphiphilic Drug (Piperazinyl-Picolinate) B Lysosomal Trapping (pH 4.5 - 5.0) A->B Diffusion & Protonation C Inhibition of PLA2G15 (Lysosomal Phospholipase A2) B->C Direct Enzyme Binding D Phospholipid Accumulation (Lamellar Bodies) C->D Impaired Degradation

Figure 2: Cellular pathway of Drug-Induced Phospholipidosis (DIPL) triggered by CADs.

References

  • Celebron ligands and bifunctional compounds containing cerebron ligands. Google Patents (JP2020506922A). 6

  • Global Analysis Reveals Families of Chemical Motifs Enriched for hERG Inhibitors. PLoS ONE. 2

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. 3

  • Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis. PMC / NIH. 4

  • Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. PubMed / NIH. 5

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Disposal Protocol for Methyl 5-(piperazin-1-yl)picolinate

Here is the comprehensive laboratory safety and disposal guide for Methyl 5-(piperazin-1-yl)picolinate, designed for research and drug development professionals. Methyl 5-(piperazin-1-yl)picolinate is a bifunctional phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive laboratory safety and disposal guide for Methyl 5-(piperazin-1-yl)picolinate, designed for research and drug development professionals.

Methyl 5-(piperazin-1-yl)picolinate is a bifunctional pharmaceutical intermediate frequently utilized in drug discovery, particularly in the synthesis of complex small molecules and targeted protein degraders (such as PROTACs)[1, 2]. Because it contains both a piperazine ring and a pyridine moiety, it exhibits specific physicochemical properties—such as mild basicity and potential environmental persistence—that dictate strict handling and disposal protocols.

This guide provides a self-validating, step-by-step operational plan for the safe segregation, containment, and ultimate disposal of this compound to ensure compliance with environmental regulations and maintain laboratory safety.

Physicochemical Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the material's properties to prevent incompatible mixing in waste streams. The secondary amine of the piperazine ring makes this compound susceptible to exothermic reactions if mixed with concentrated acids or strong oxidizing agents.

Table 1: Chemical Profile and Waste Categorization

Property/ParameterSpecification (Free Base)Specification (HCl Salt)
CAS Registry Number 1256817-89-6 [1]2657754-17-9 [2]
Molecular Formula C11H15N3O2C11H16ClN3O2
Molecular Weight 221.26 g/mol 257.72 g/mol
Primary Hazard Class Irritant (Skin/Eye/Respiratory)Irritant (Skin/Eye/Respiratory)
Waste Stream Category Non-Halogenated Organic WasteNon-Halogenated Organic Waste
Incompatibilities Strong oxidizers, strong acidsStrong oxidizers
Waste Segregation and Routing Workflow

Proper disposal begins at the point of generation. Mixing basic amine waste with incompatible streams can lead to off-gassing or container pressurization. The following diagram illustrates the logical routing for different forms of Methyl 5-(piperazin-1-yl)picolinate waste.

G Start Methyl 5-(piperazin-1-yl)picolinate Waste Generation Solid Solid Waste (Powder, Vials, PPE) Start->Solid Liquid Liquid Waste (Solutions, Washings) Start->Liquid OrgWaste Organic Waste Stream (Non-Halogenated) Solid->OrgWaste Contaminated solids Liquid->OrgWaste Organic solvents AqWaste Aqueous Waste Stream (pH Adjusted) Liquid->AqWaste Aqueous buffers Incineration Licensed High-Temp Incineration OrgWaste->Incineration AqWaste->Incineration

Waste segregation and disposal workflow for piperazine derivatives.

Step-by-Step Disposal Methodology

To ensure a self-validating safety system, each step of the disposal process must be verified before proceeding to the next. Do not discharge this compound or its solutions into the municipal sewer system.

Phase 1: Point-of-Generation Containment

  • Step 1.1 (Solid Waste): Collect all residual solid powders, contaminated weighing papers, spatulas, and disposable PPE (gloves) in a chemically resistant, puncture-proof solid waste container.

    • Causality: Solid particulates of piperazine derivatives can become airborne. Sealing them in dedicated solid waste prevents inhalation exposure and cross-contamination with liquid streams that could cause partial dissolution and leaking.

  • Step 1.2 (Liquid Waste): Identify the solvent used. If the compound is dissolved in standard organic solvents (e.g., DMSO, methanol, dichloromethane), route it to the appropriate liquid waste carboy.

    • Causality: Differentiating between halogenated (e.g., DCM) and non-halogenated (e.g., DMSO, MeOH) waste is legally required and financially critical, as halogenated waste requires specialized, higher-cost incineration to prevent the formation of dioxins.

Phase 2: Liquid Waste Compatibility and Neutralization

  • Step 2.1: If the waste is aqueous (e.g., from an extraction wash), verify the pH. Because Methyl 5-(piperazin-1-yl)picolinate is mildly basic, highly concentrated aqueous waste may need neutralization.

  • Step 2.2: Slowly adjust the pH of the aqueous stream to between 6.0 and 8.0 using a dilute acid (e.g., 1M HCl) only if it does not conflict with other components in the waste stream. Perform this in a fume hood.

    • Causality: Neutralizing the waste prevents degradation of the primary waste carboy and reduces the risk of exothermic reactions when the waste is consolidated by environmental health and safety (EHS) personnel.

Phase 3: Packaging and Labeling

  • Step 3.1: Ensure all waste containers are securely capped with vented caps if there is any risk of off-gassing, though standard closed-cap high-density polyethylene (HDPE) containers are typically sufficient for stable organic waste.

  • Step 3.2: Affix a hazardous waste label immediately upon adding the first drop of waste. The label must explicitly list "Methyl 5-(piperazin-1-yl)picolinate" alongside the primary solvents. Do not use abbreviations.

Phase 4: Final Disposition

  • Step 4.1: Transfer the sealed, labeled containers to the facility's central hazardous waste accumulation area.

  • Step 4.2: Final destruction must be executed via high-temperature incineration by a licensed hazardous waste contractor.

    • Causality: High-temperature incineration (>1000°C) ensures the complete thermal destruction of the stable pyridine and piperazine rings, converting the nitrogenous compound into harmless N2, CO2, and H2O, thereby preventing environmental contamination and aquatic toxicity.

References

  • Jiehua Pharma. "Piperazines Catalog - methyl 5-(piperazin-1-yl)picolinate (CAS 1256817-89-6)." Jiehua Pharma Official Website. Available at:[Link]

Handling

Essential Personal Protective Equipment (PPE) and Safe Handling Guide: Methyl 5-(piperazin-1-yl)picolinate

As a Senior Application Scientist, it is my experience that the foundation of successful and reproducible research is an unwavering commitment to safety. When handling novel or specialized reagents like Methyl 5-(piperaz...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is my experience that the foundation of successful and reproducible research is an unwavering commitment to safety. When handling novel or specialized reagents like Methyl 5-(piperazin-1-yl)picolinate, a proactive and informed approach to personal protection is not just a regulatory requirement; it is a scientific necessity. This guide provides a detailed framework for the safe handling of this compound, grounded in the principles of risk assessment and the hierarchy of controls. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be accessible, its structure—containing a piperazine ring and a pyridine moiety—necessitates treating it with the caution afforded to heterocyclic amines.[1][2]

Foundational Safety: Hazard Identification and Risk Assessment

Methyl 5-(piperazin-1-yl)picolinate belongs to a class of compounds, heterocyclic amines, that requires careful handling. The piperazine functional group is known to be a potential skin and respiratory sensitizer and can be corrosive.[3][4] Amines, in general, can cause irritation to the mucous membranes upon inhalation.[1] Therefore, a thorough risk assessment is the mandatory first step before any laboratory work commences.[2] This involves evaluating the scale of your work, the physical form of the chemical (solid or in solution), and the specific manipulations to be performed.

The Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment is the final, critical barrier between you and a potential hazard. It should always be used in conjunction with more comprehensive safety measures.

  • Engineering Controls: The most effective control is to handle Methyl 5-(piperazin-1-yl)picolinate within a certified chemical fume hood.[5][6] This minimizes the inhalation of dust or vapors and contains any potential spills. Ensure that safety showers and eyewash stations are readily accessible.[5][7]

  • Administrative Controls: Adherence to Standard Operating Procedures (SOPs), proper labeling of all containers, and comprehensive training for all personnel are crucial.[7][8] Never work alone when handling potent or uncharacterized compounds.

Core Personal Protective Equipment (PPE) Requirements

The minimum required PPE should always include a lab coat, safety glasses, and chemical-resistant gloves.[2] However, for robust protection, the following detailed recommendations should be followed.

Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes and airborne particles.[6][9] When there is a significant risk of splashing, such as during transfers of larger volumes or when a reaction is under positive pressure, a full-face shield should be worn over the safety goggles.[9][10]

Skin and Body Protection: A flame-resistant lab coat with long sleeves is the minimum requirement.[7] For procedures involving larger quantities (e.g., >10g) or a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat. Ensure you are wearing long pants and closed-toe shoes.[6]

Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact.[6][9] Always inspect gloves for any signs of damage before use.[9] For prolonged handling or when working with solutions, consider double-gloving to provide an extra layer of protection. If a glove is contaminated, it must be changed immediately using the proper removal technique to avoid cross-contamination.

Respiratory Protection: When handling the solid powder outside of a fume hood (which is strongly discouraged) or if there is a risk of aerosolization, respiratory protection is necessary.[1][6] A NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][11] All respirator use must be in accordance with a formal respiratory protection program that includes fit-testing and training.

PPE Selection by Laboratory Task

The level of PPE required is dictated by the specific procedure being performed. The following table provides guidance on minimum PPE for common laboratory tasks.

TaskEye/Face ProtectionSkin/Body ProtectionHand ProtectionRespiratory Protection
Weighing Solid Chemical Splash GogglesLab CoatSingle Pair of Nitrile GlovesRecommended to perform in a fume hood. If not possible, an N95 respirator is required.
Preparing a Solution Chemical Splash Goggles & Face ShieldLab Coat & Chemical-Resistant ApronDouble Pair of Nitrile GlovesNot required if performed in a fume hood.
Running a Reaction Chemical Splash GogglesLab CoatSingle Pair of Nitrile GlovesNot required if performed in a fume hood.
Purification/Chromatography Chemical Splash Goggles & Face ShieldLab Coat & Chemical-Resistant ApronDouble Pair of Nitrile GlovesNot required if performed in a fume hood.
Step-by-Step Protocol for Donning and Doffing PPE

Properly putting on and removing PPE is critical to prevent contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check to ensure it fits correctly.

  • Eye and Face Protection: Put on your safety goggles, followed by a face shield if needed.

  • Gloves: Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat. If double-gloving, don the first pair, then the second.

Doffing (Taking Off) Sequence: This sequence is designed to minimize the spread of potential contaminants.

  • Outer Gloves (if double-gloved): Remove the outer pair of gloves without touching your skin.

  • Lab Coat: Unbutton and remove your lab coat by folding it in on itself, keeping the contaminated exterior away from your body.

  • Face Shield and Goggles: Remove from the back of your head.

  • Respirator (if worn): Remove from the back of your head.

  • Inner Gloves: Remove the final pair of gloves.

  • Wash Hands: Always wash your hands thoroughly with soap and water after removing all PPE.[12]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow start Start: Handling Methyl 5-(piperazin-1-yl)picolinate risk_assessment Perform Risk Assessment: - Scale of work? - Physical form (solid/liquid)? - Potential for aerosolization? start->risk_assessment fume_hood Work in a certified chemical fume hood? risk_assessment->fume_hood advanced_ppe Enhanced PPE: - Add Face Shield - Add Chemical Apron - Double-Glove risk_assessment->advanced_ppe High Splash Risk or Large Quantity (>10g) base_ppe Minimum PPE: - Lab Coat - Safety Goggles - Nitrile Gloves fume_hood->base_ppe  Yes respirator Add NIOSH-approved Respirator fume_hood->respirator  No (Solid/Aerosol Risk) advanced_ppe->base_ppe respirator->base_ppe

Caption: PPE selection workflow based on risk assessment.

Emergency Procedures in Case of Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][13] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][14] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[11][13] If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[13][14] Rinse the mouth with water and seek immediate medical attention.

Disposal of Contaminated PPE

All disposable PPE, including gloves, bench paper, and any contaminated wipes, must be considered hazardous waste. Place these items in a designated, sealed, and clearly labeled hazardous waste container for disposal by a licensed waste disposal company.[4][5] Do not discard them in the regular trash. Empty containers of the chemical should also be treated as hazardous waste.[5]

References

  • What are the Health and Safety Guidelines for Using Amines? - Vertex AI Search
  • Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds - Benchchem
  • Safe Disposal of 1-(2,3-Dichlorophenyl)
  • piperazine anhydrous - s d fine-chem limited
  • Piperazine - Apollo Scientific
  • SAFETY D
  • Personal Protective Equipment | US EPA - US Environmental Protection Agency
  • SAFETY D
  • Piperazine hexahydrate - SAFETY D
  • PIPERAZINE -
  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid - Carl ROTH
  • Piperazine citrate SDS, 144-29-6 Safety D
  • SAFETY D
  • Personal protective equipment for handling 4-Methyl-1H-indol-3-amine - Benchchem
  • The importance of Personal Protective Equipment in the handling of chemicals - iberclays.es
  • OSHA Technical Manual (OTM)
  • SAFETY D
  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY - researchg
  • Safety D
  • SAFETY D
  • Chemical Synthesis Safety Tips To Practice in the Lab - Moravek, Inc.
  • Tips for Keeping Safe in the Lab | Fisher Scientific - Fisher Scientific
  • Approaches to Incorporating Green Chemistry and Safety into Laboratory Culture | Journal of Chemical Education - ACS Public

Sources

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